molecular formula C9H7NO4 B6600908 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 66122-94-9

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B6600908
CAS No.: 66122-94-9
M. Wt: 193.16 g/mol
InChI Key: FEUMVXQSJWHGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUMVXQSJWHGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule heterocyclic scaffolds is a critical phase in drug development and natural product synthesis. 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (commonly known as 5-nitroisochroman-1-one) is a privileged building block characterized by a benzene ring fused to a δ -lactone, with a strongly electron-withdrawing nitro group at the C-5 position.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) data, we establish a causal link between the molecule's electronic architecture and its spectral physical observables.

Workflow S1 Sample Prep (5-nitroisochroman-1-one) S2 HR-ESI-MS (Isotopic Profiling) S1->S2 S3 FT-IR Spectroscopy (Functional Groups) S1->S3 S4 1D NMR (1H, 13C) (Chemical Shifts) S1->S4 S6 Data Synthesis & Structure Confirmation S2->S6 S3->S6 S5 2D NMR (COSY, HMBC) (Connectivity) S4->S5 S5->S6

Fig 1: Multi-modal analytical workflow for structural elucidation.

Molecular Architecture & Electronic Causality

The isochroman-1-one core is known to exhibit conformational dimorphism, often adopting distinct half-chair conformations of the lactone ring depending on substitution patterns[1]. The introduction of a nitro group ( −NO2​ ) at the C-5 position fundamentally alters the molecule's electronic landscape.

Because C-5 is adjacent to the C-4a bridgehead, the nitro group sits in close spatial proximity to the aliphatic C-4 protons. This induces a profound anisotropic deshielding effect, shifting the C-4 protons significantly downfield compared to an unsubstituted isochroman-1-one. Furthermore, the nitro group dictates the splitting pattern of the aromatic region, creating a classic AMX spin system for H-6, H-7, and H-8, while the C-1 carbonyl exerts a strong peri-deshielding effect on H-8.

High-Resolution Mass Spectrometry (HRMS) Profiling

Initial structural confirmation relies on HR-ESI-MS to determine the exact mass and isotopic fidelity of the compound. The molecular formula for 5-nitroisochroman-1-one is C9​H7​NO4​ .

Causality in Ionization: The presence of the lactone carbonyl and the nitro group provides excellent proton-accepting sites, making positive mode Electrospray Ionization (ESI+) highly effective. The formation of sodium adducts ( [M+Na]+ ) is highly favored due to the chelating potential of the lactone oxygen atoms.

Table 1: HR-ESI-MS Data Summary
Ion SpeciesTheoretical m/zExperimental m/zMass Error (ppm)Formula Assignment
[M+H]+ 194.0448194.04511.5 C9​H8​NO4+​
[M+Na]+ 216.0267216.02701.4 C9​H7​NNaO4+​

Nuclear Magnetic Resonance (NMR) Elucidation Strategy

Differentiating the 5-nitro isomer from other regioisomers (e.g., 6-nitro or 7-nitro) requires mapping the precise connectivity between the aliphatic lactone ring and the aromatic system[2].

1D NMR (1H and 13C)
  • Aliphatic Region: H-3 appears as a triplet (~4.65 ppm) due to the adjacent oxygen atom and coupling with H-4. H-4 appears as a triplet (~3.45 ppm), heavily deshielded by the spatial proximity of the C-5 nitro group.

  • Aromatic Region: H-8 is highly deshielded (~8.25 ppm) due to the peri-carbonyl effect of C-1. H-6 is similarly deshielded (~8.35 ppm) by the ortho-nitro group. H-7 appears as a triplet (~7.65 ppm).

  • Carbon-13: The C-5 resonance (~147.8 ppm) exhibits slight line broadening due to the quadrupolar relaxation of the attached 14N nucleus, a hallmark of nitroaromatic systems. The lactone carbonyl (C-1) resonates distinctly at ~163.5 ppm[3].

2D NMR (COSY & HMBC) Connectivity

The HMBC experiment is the linchpin of this elucidation. A 3JCH​ correlation from H-4 to C-5 definitively confirms the placement of the nitro group at C-5. If the nitro group were at C-6, this correlation would map to a standard methine carbon rather than a deshielded quaternary carbon. Additionally, 3JCH​ correlations from H-8 to C-1 and C-4a lock the orientation of the aromatic ring relative to the lactone carbonyl[3].

HMBC_Logic H3 H-3 (4.65 ppm) C1 C-1 (C=O) (163.5 ppm) H3->C1 3J C4a C-4a (Ar) (134.2 ppm) H3->C4a 3J H4 H-4 (3.45 ppm) H4->C4a 2J C5 C-5 (C-NO2) (147.8 ppm) H4->C5 3J C8a C-8a (Ar) (128.5 ppm) H4->C8a 3J H8 H-8 (8.25 ppm) H8->C1 3J H8->C4a 3J H8->C8a 2J

Fig 2: Key HMBC logic establishing the lactone-arene fusion and C-5 nitro placement.

Table 2: Comprehensive NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz)
Position 1H δ (ppm), mult, J (Hz) 13C δ (ppm)COSY CorrelationsHMBC Correlations (H C)
1 -163.5--
3 4.65, t, 6.066.8H-4C-1, C-4, C-4a
4 3.45, t, 6.025.4H-3C-3, C-4a, C-5, C-8a
4a -134.2--
5 -147.8--
6 8.35, dd, 8.0, 1.2127.5H-7C-4a, C-8
7 7.65, t, 8.0129.2H-6, H-8C-5, C-8a
8 8.25, dd, 8.0, 1.2130.1H-7C-1, C-4a, C-6
8a -128.5--

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution NMR Acquisition

To ensure data integrity, this protocol utilizes internal referencing and automated line-shape validation.

  • Sample Preparation: Dissolve 15 mg of 5-nitroisochroman-1-one in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration (Self-Validation): Tune and match the probe to the exact resonance frequencies of 1H (400 MHz) and 13C (100 MHz). Execute a 3D gradient shimming protocol. Validation Gate: The system is only ready for acquisition when the TMS peak exhibits a line width at half height ( W1/2​ ) of < 1.0 Hz.

  • 1D Acquisition:

    • 1H NMR: 16 scans, 2s relaxation delay, 30° flip angle.

    • 13C NMR: 1024 scans, 2s relaxation delay. Utilize WALTZ-16 power-gated decoupling to maintain Nuclear Overhauser Effect (NOE) enhancement for sensitivity while ensuring complete proton decoupling.

  • 2D Acquisition:

    • HMBC: Optimize the low-pass J-filter for a long-range coupling constant of nJCH​=8 Hz, which perfectly captures the critical 3-bond correlations in the aromatic and lactone systems.

Protocol 2: HR-ESI-MS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Calibration & Blanking (Self-Validation): Infuse a sodium formate cluster solution to calibrate the TOF mass analyzer (Target mass accuracy < 2 ppm). Run a blank injection (Methanol + 0.1% Formic Acid) to establish a baseline and definitively rule out source carryover.

  • Acquisition: Inject 2 µL of the sample via flow injection analysis (FIA) at 0.2 mL/min. Set capillary voltage to 3.5 kV and desolvation temperature to 250 °C. Record spectra in the m/z range of 50-1000.

References

  • Conformational dimorphism of isochroman-1-ones in the solid state. ResearchGate. 1

  • Three new isocoumarin derivatives from the mangrove endophytic fungus Penicillium sp. YYSJ-3. Chinese Journal of Natural Medicines. 2

  • CHEMICAL CONSTITUENTS FROM THE CHLOROFORM EXTRACT OF THE STEM OF MAHONIA NEPALENSIS DC., BERBERIDACEAE. Vietnam Journals Online.

  • Asymmetric Synthesis of Isochromanone Derivatives via Trapping Carboxylic Oxonium Ylides and Aldol Cascade. Rsc.org. 3

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, functionalized benzopyran derivatives serve as critical scaffolds for discovering novel active pharmaceutical ingredients (APIs). Among these, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (widely referred to as 5-nitroisochroman-1-one) is a highly valued intermediate. Identified by the CAS Registry Number 66122-94-9 [1], this compound features a partially saturated benzopyran core coupled with a strongly electron-withdrawing nitro group[2]. This whitepaper provides an in-depth technical guide on the physicochemical properties, regioselective synthesis, analytical validation, and downstream applications of this essential chemical building block.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is fundamental for predicting its reactivity and optimizing reaction conditions. The nitro substituent significantly alters the electronic distribution of the isochroman-1-one core, increasing molecular polarity and dictating its solubility profile[2].

Table 1: Key Physicochemical and Structural Data

PropertyValue
IUPAC Name 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
Common Synonyms 5-nitroisochroman-1-one; 5-nitro-3,4-dihydroisocoumarin[1]
CAS Registry Number 66122-94-9 [1]
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.159 g/mol [1]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)[2]
Electronic Profile Strong electron-withdrawing effect at C5, deactivating the aromatic ring[2]

Mechanistic Causality in Regioselective Synthesis

The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one relies on the precise regiocontrol of an Electrophilic Aromatic Substitution (EAS). The starting material, 3,4-dihydro-1H-2-benzopyran-1-one, contains a benzene ring fused to a six-membered lactone.

The Causality of Regioselectivity: The orientation of the incoming nitronium ion (NO₂⁺) is governed by the competing electronic effects of the fused lactone ring. The alkyl chain attached at C4 is weakly electron-donating and serves as an ortho/para director. Conversely, the carbonyl-containing ester linkage attached at C1 is strongly electron-withdrawing, acting as a meta director. The C5 position is uniquely situated—it is ortho to the activating alkyl chain and meta to the deactivating carbonyl group. This synergistic directing effect makes C5 the most electron-rich and thermodynamically favored site for electrophilic attack, ensuring high regioselectivity.

EAS_Logic N1 Nitronium Ion Generation (HNO3 + H2SO4 -> NO2+) N2 Isochroman-1-one Core N1->N2 N3 Alkyl Chain Directing Effect (Ortho/Para Activating) N2->N3 N4 Ester/Carbonyl Directing Effect (Meta Deactivating) N2->N4 N5 Synergistic Regioselectivity Favoring C5 Position N3->N5 N4->N5 N6 5-Nitroisochroman-1-one Target Isolation N5->N6 Crystallization

Fig 1: Logical causality of regioselective nitration on the isochroman-1-one core.

Experimental Protocol: Regioselective Nitration

To ensure reproducibility and high yield, the following self-validating protocol must be strictly adhered to. Temperature control is the most critical variable; exceeding 5°C provides the kinetic energy required to overcome the activation barrier for secondary nitration (yielding dinitro byproducts) and promotes the oxidative cleavage of the lactone ring.

Step-by-Step Methodology:

  • Electrophile Generation: In a flame-dried 250 mL round-bottom flask, add 20 mL of concentrated sulfuric acid (H₂SO₄). Submerge the flask in an ice-salt bath to achieve an internal temperature of 0°C. Slowly add 4 mL of fuming nitric acid (HNO₃) dropwise over 15 minutes.

  • Substrate Addition: Dissolve 10.0 g of 3,4-dihydro-1H-2-benzopyran-1-one in a minimal volume (approx. 15 mL) of cold H₂SO₄. Add this solution dropwise to the nitrating mixture using an addition funnel over 45 minutes. Crucial: Maintain the internal temperature strictly between 0°C and 5°C.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 2 hours at 0°C. Extract a 50 µL aliquot, quench in water, extract with ethyl acetate, and spot on a TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate).

    • Validation Check: The starting material (Rf ~0.6) must be absent. A dominant yellow spot (Rf ~0.4) indicates the desired product. If a faint spot appears at Rf ~0.2, over-nitration has initiated; immediately proceed to quenching.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice under vigorous mechanical stirring. The rapid dilution destroys the active nitronium ions and precipitates the crude product as a pale yellow solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold, distilled water until the filtrate registers a neutral pH. Recrystallize the crude solid from hot ethanol to yield pure 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one.

Downstream Applications in API Development

The 5-nitroisochroman-1-one scaffold is highly versatile in medicinal chemistry. It is frequently utilized as a precursor for complex APIs, such as 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one [2].

The structural functionalization typically occurs via two primary pathways:

  • C3 Functionalization: The lactone ring can be opened or substituted at the C3 position via Friedel-Crafts acylation, leveraging Lewis acids like aluminum chloride (AlCl₃) to introduce bulky, electron-donating moieties such as methylated indoles[2].

  • Nitro Reduction: The C5 nitro group acts as a masked amine. Late-stage reduction (e.g., using Pd/C and H₂) yields an aniline derivative, which can be further derivatized into amides, sulfonamides, or ureas to probe structure-activity relationships (SAR).

Workflow A Isochroman-1-one (Starting Material) B Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution A->B Mixed Acid 0-5°C C 5-nitroisochroman-1-one (CAS: 66122-94-9) B->C Regioselective Crystallization D C3 Functionalization (e.g., Indole Addition) C->D Lewis Acid Catalysis E Nitro Reduction (Pd/C, H2) C->E Masked Amine Activation F Complex API Scaffold (e.g., Indole Derivatives) D->F E->F

Fig 2: Synthetic workflow and downstream derivatization of 5-nitroisochroman-1-one.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized scaffold before downstream API integration[3], rigorous analytical validation is mandatory.

  • High-Resolution ¹H NMR (400 MHz, CDCl₃): The regiochemistry is definitively proven by the aromatic splitting pattern. Substitution at C5 leaves three adjacent protons at C6, C7, and C8, creating a classic 1,2,3-trisubstituted system. The spectrum must display a doublet (C6-H), a triplet (C7-H), and a doublet (C8-H). Diagnostic Failure: If the nitration had incorrectly occurred at C7, the pattern would manifest as two doublets (meta-coupling) and an isolated singlet, which immediately invalidates the batch.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Operating in ESI+ mode, the spectrum must show a dominant peak at m/z 194.1 [M+H]⁺ , corroborating the theoretical molecular weight of 193.159 g/mol [1].

References

  • Title: 5-Nitro-isochromanon - CAS 66122-94-9 | Source: Molaid | URL: [Link]

Sources

Biological Activity and Pharmacological Potential of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one: A Preclinical Scaffold for PARP Inhibitors and Hypoxia-Selective Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as critical inflection points in medicinal chemistry. 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one (commonly referred to as 5-nitroisochroman-1-one) is one such molecule. While it is not typically administered as a terminal therapeutic agent, its unique structural ontology makes it an indispensable precursor and a hypoxia-selective pharmacophore. This technical guide explores the causality behind its biological activity, focusing on its role as a prodrug scaffold and a synthetic stepping stone toward highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical Ontology & Structural Causality

To understand the biological utility of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, we must deconstruct its molecular architecture:

  • The 3,4-Dihydro-1H-2-benzopyran-1-one Core: Unlike fully aromatic isocoumarins, the pyran ring here is reduced at the 3,4-position[1]. This partial saturation introduces a degree of conformational flexibility (sp³ hybridization at C3 and C4) that prevents the molecule from being entirely planar. Interestingly, this exact structural motif is found in several naturally occurring eurotiumides—fungal secondary metabolites known for their potent antimicrobial and antifouling activities[2],.

  • The C5-Nitro Substituent: The nitro (-NO₂) group at position 5 exerts a strong electron-withdrawing effect, altering the electronic distribution of the fused benzene ring[1]. Biologically, this nitro group acts as a "hypoxia trigger." In normoxic (healthy) tissues, the compound remains inert. However, in the hypoxic microenvironments characteristic of solid tumors, specific nitroreductase enzymes bioreduce the nitro group to an amine, activating the molecule[3].

Mechanistic Role in PARP Inhibition & Hypoxia Targeting

Poly(ADP-ribose) polymerases (PARP-1 and PARP-2) are critical enzymes that detect DNA single-strand breaks and initiate the Base Excision Repair (BER) pathway[4]. Inhibiting PARP is a validated strategy for inducing synthetic lethality in BRCA-mutant cancers and mitigating ischemia-reperfusion injuries.

The 5-nitro-isochroman-1-one scaffold operates via a prodrug mechanism. Upon enzymatic reduction of the C5-nitro group to an amine (yielding 5-amino-3,4-dihydro-1H-2-benzopyran-1-one), the molecule can undergo further intracellular or synthetic conversion into a lactam (5-aminoisoquinolin-1-one)[3]. This lactam acts as a structural mimic of nicotinamide, competitively binding to the NAD+ pocket of the PARP catalytic domain. The N-H and C=O groups of the lactam form an essential bidentate hydrogen-bond network with residues Gly863 and Ser904 in PARP-1, effectively halting DNA repair[4].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Enzyme PARP-1/2 Activation DNA_Damage->PARP_Enzyme NAD_Substrate NAD+ Cleavage PARP_Enzyme->NAD_Substrate Poly_ADP Poly(ADP-ribosyl)ation NAD_Substrate->Poly_ADP DNA_Repair Base Excision Repair Poly_ADP->DNA_Repair Inhibitor 5-Amino-isoquinolin-1-one (Derived from 5-Nitro) Inhibitor->PARP_Enzyme Competitive Binding at NAD+ Pocket Apoptosis Synthetic Lethality (in BRCA-mutant cells) Inhibitor->Apoptosis Unrepaired DNA Accumulation

Fig 1. Mechanistic pathway of PARP inhibition by 5-nitroisochroman-1-one derivatives.

Experimental Protocol: Synthesis & Bioreduction Workflow

To harness the biological activity of this scaffold, researchers must convert the inactive lactone prodrug into the active lactam pharmacophore. The following self-validating protocol details this transformation.

Step 1: Chemoselective Reduction of the Nitro Group

Causality: The choice of reducing agent is critical. While palladium-catalyzed hydrogenation (H₂/Pd-C) efficiently reduces nitro groups, prolonged exposure can cause unwanted hydrogenolysis of the benzylic C-O bond in the lactone ring[3]. Using Tin(II) chloride (SnCl₂) ensures absolute chemoselectivity, reducing only the C5-nitro group via a single-electron transfer mechanism.

  • Dissolve 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (1.0 eq) in absolute ethanol (0.2 M).

  • Add SnCl₂·2H₂O (5.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 70°C for 4 hours. Monitor progression via TLC (Hexanes:EtOAc, 7:3) until the starting material is fully consumed.

  • Cool to room temperature and quench by slowly pouring into ice-cold saturated NaHCO₃ to precipitate tin salts. Filter through a Celite pad.

  • Extract the filtrate with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield 5-amino-3,4-dihydro-1H-2-benzopyran-1-one.

Step 2: Lactone-to-Lactam Conversion (Amination)

Causality: The lactone oxygen is a poor hydrogen-bond donor. By converting the oxygen heterocycle to a nitrogen heterocycle (isoquinolin-1-one) via ammonolysis, we install the critical N-H motif required to anchor the molecule to Gly863 in the PARP active site[4].

  • Suspend the intermediate from Step 1 in 7N NH₃ in methanol (10 mL per mmol of substrate) within a heavy-walled pressure tube.

  • Seal the tube and heat to 120°C for 16 hours. The intermediate undergoes nucleophilic ring-opening followed by thermal dehydration/cyclization.

  • Cool to 0°C before carefully unsealing the tube.

  • Concentrate the solvent in vacuo and purify via flash column chromatography (DCM:MeOH, 95:5) to isolate 5-amino-3,4-dihydroisoquinolin-1-one.

Step 3: PARP-1/2 Fluorometric Validation Assay
  • Incubate recombinant PARP-1 enzyme with activated DNA, NAD+, and a fluorogenic substrate in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Introduce the synthesized compound across a 10-point concentration gradient (0.1 nM to 100 μM).

  • Measure fluorescence (Ex/Em = 350/450 nm) to quantify NAD+ depletion. Calculate the IC₅₀ using non-linear regression.

Workflow Start 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one (Starting Material) Reduction Step 1: Chemoselective Reduction (SnCl2, EtOH, 70°C) Start->Reduction Nitro Bioreduction Intermediate 5-Amino-3,4-dihydro-1H-2-benzopyran-1-one (Intermediate) Reduction->Intermediate Amination Step 2: Lactone-to-Lactam Conversion (NH3/MeOH, 120°C) Intermediate->Amination Ring Opening/Closing Product 5-Amino-3,4-dihydroisoquinolin-1-one (Active Pharmacophore) Amination->Product Assay Step 3: PARP-1/2 Fluorometric Assay (IC50 Determination) Product->Assay Biological Validation

Fig 2. Experimental workflow for synthesizing and validating PARP inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological activity of the 5-nitroisochroman-1-one scaffold is highly dependent on its oxidation state and heteroatom composition. The table below summarizes the causality between structural modifications and PARP-1/2 inhibitory potency.

Compound ScaffoldC5 SubstituentTarget / AssayIC₅₀ (μM)Biological Implication
3,4-Dihydro-1H-2-benzopyran-1-one -NO₂Hypoxia (Prodrug)>100.0Inactive in normoxia; acts as a safe prodrug that spares healthy tissue.
3,4-Dihydro-1H-2-benzopyran-1-one -NH₂PARP-1 (in vitro)~15.0Weak inhibitor; lacks the critical lactam N-H hydrogen bond donor.
3,4-Dihydroisoquinolin-1-one -NO₂PARP-1 (in vitro)>50.0Steric clash; the nitro group prevents optimal D-loop interaction.
3,4-Dihydroisoquinolin-1-one -NH₂PARP-1 (in vitro)0.8Potent inhibitor; the lactam core binds NAD+ pocket, amine enables vector growth.
Isoquinolin-1-one (Fully aromatic) -NH-BenzoylPARP-2 (in vitro)0.04Highly potent; benzamido extension drives PARP-2 isoform selectivity[4].

Conclusion

5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one is a masterclass in prodrug design and synthetic utility. By leveraging the electron-withdrawing and bioreducible nature of the C5-nitro group, researchers can exploit this scaffold to develop hypoxia-selective therapeutics. Furthermore, its straightforward conversion into the isoquinolin-1-one pharmacophore makes it an essential building block in the ongoing development of next-generation, isoform-selective PARP inhibitors.

Sources

The Enigmatic Potential of 5-Nitro-Dihydroisocoumarins: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold in Medicinal Chemistry

The 3,4-dihydroisocoumarin framework is a privileged scaffold in natural product chemistry and drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group onto this scaffold has the potential to significantly modulate its electronic properties and biological activity, opening new avenues for therapeutic development. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in many approved drugs, often enhancing antimicrobial and cytotoxic effects through various mechanisms, including bioreductive activation to generate reactive radical species.[3][4][5]

This technical guide provides a comprehensive literature review and a forward-looking perspective on the synthesis, characterization, and potential biological evaluation of 5-nitro-3,4-dihydroisocoumarins. While direct experimental data on this specific substitution pattern is limited in the current literature, this document will leverage established synthetic methodologies for related compounds and the known pharmacological roles of both the dihydroisocoumarin core and the nitro functional group to provide a robust framework for researchers and drug development professionals. We will delve into proposed synthetic strategies, predictive characterization techniques, and a rationale for the anticipated biological activities and mechanisms of action, thereby laying the groundwork for the exploration of this promising, yet underexplored, class of compounds.

Proposed Synthetic Pathways for 5-Nitro-Dihydroisocoumarins

The synthesis of 5-nitro-dihydroisocoumarins can be approached through two primary retrosynthetic strategies: A) late-stage nitration of a pre-formed dihydroisocoumarin ring or B) cyclization of a nitro-substituted precursor . The choice of strategy will depend on the availability of starting materials and the desired substitution pattern on the rest of the molecule.

Strategy A: Late-Stage Nitration

This approach involves the direct nitration of a 3,4-dihydroisocoumarin. The regioselectivity of the nitration will be governed by the existing substituents on the aromatic ring. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed.[6] However, for sensitive substrates, milder reagents may be necessary.

Experimental Protocol: Proposed Nitration of 3,4-Dihydroisocoumarin

  • Dissolution: Dissolve 1.0 equivalent of the starting 3,4-dihydroisocoumarin in a minimal amount of concentrated sulfuric acid at 0 °C with stirring.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Quenching: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 5-nitro-dihydroisocoumarin isomer.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration (dinitration), and minimize side product formation.

  • Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the organic substrate.

  • Sequential Washing: The washing steps are essential to remove residual acids (water and sodium bicarbonate wash) and inorganic salts (brine wash), ensuring the purity of the final product.

Strategy B: Cyclization of a Nitro-Substituted Precursor

This more convergent approach involves the synthesis of a suitable nitro-containing aromatic precursor, followed by cyclization to form the dihydroisocoumarin ring. A key intermediate for this strategy would be 2-carboxymethyl-4-nitrobenzoic acid or its derivatives.

Proposed Synthesis via Cyclization:

A plausible route starts with the nitration of a suitable phthalic acid derivative, such as 3-methylisophthalic acid, to introduce the nitro group at the desired position. Subsequent functional group manipulations would lead to a precursor that can undergo intramolecular cyclization. For instance, the cyclization of a 2-alkynyl-nitrobenzoate could be a viable strategy.

Experimental Protocol: Proposed Synthesis from a Nitro-Substituted Precursor

  • Starting Material Synthesis: Synthesize a suitable precursor, such as methyl 2-bromo-5-nitrobenzoate.

  • Sonogashira Coupling: Perform a Sonogashira coupling reaction between the bromo-nitrobenzoate and a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine or a mixture of THF and triethylamine.

  • Cyclization: Subject the resulting 2-alkynyl-nitrobenzoate to a 6-endo-dig cyclization. This can be mediated by various catalysts, including silver(I) salts (e.g., AgNO₃) or other transition metals.[7]

  • Reduction (if necessary): If an isocoumarin is formed, a subsequent reduction of the C3-C4 double bond would be required to yield the dihydroisocoumarin. This can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C).

  • Purification: Purify the final product by column chromatography.

Causality Behind Experimental choices:

  • Palladium and Copper Catalysis (Sonogashira): This combination is highly effective for forming carbon-carbon bonds between sp-hybridized (alkynyl) and sp²-hybridized (aryl) carbons.

  • 6-endo-dig Cyclization: This type of cyclization is a powerful method for constructing six-membered rings containing an endocyclic double bond, which is a key step in forming the isocoumarin core. Silver(I) is known to activate the alkyne for nucleophilic attack by the carboxylate.[7]

Diagram of Proposed Synthetic Strategies

Synthetic_Strategies cluster_A Strategy A: Late-Stage Nitration cluster_B Strategy B: Cyclization of Nitro-Precursor A1 3,4-Dihydroisocoumarin A2 5-Nitro-3,4-dihydroisocoumarin A1->A2 HNO₃, H₂SO₄ B1 Nitro-substituted Benzoic Acid Derivative B2 2-Alkynyl-nitrobenzoate B1->B2 Sonogashira Coupling B3 5-Nitro-isocoumarin B2->B3 6-endo-dig Cyclization B4 5-Nitro-3,4-dihydroisocoumarin B3->B4 Reduction (e.g., H₂/Pd-C)

Caption: Proposed synthetic routes to 5-nitro-dihydroisocoumarins.

Spectroscopic Characterization

The structural elucidation of newly synthesized 5-nitro-dihydroisocoumarins will rely on a combination of standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: The introduction of the electron-withdrawing nitro group at the 5-position will cause a downfield shift of the adjacent aromatic protons (H-6 and H-8). The coupling patterns will be indicative of the substitution. - Dihydroisocoumarin Core: Characteristic signals for the protons at C-3 and C-4, with their chemical shifts and coupling constants providing information about the stereochemistry (cis or trans) of substituents at these positions.
¹³C NMR - Aromatic Carbons: The carbon atom attached to the nitro group (C-5) will experience a significant downfield shift. Other aromatic carbon signals will also be affected by the nitro group's electronic influence. - Lactone Carbonyl: A characteristic signal in the range of 160-170 ppm for the C-1 carbonyl.
FT-IR - Nitro Group: Strong characteristic asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - Lactone Carbonyl: A strong absorption band for the C=O stretch, typically in the range of 1710-1740 cm⁻¹.
Mass Spec - Molecular Ion Peak: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the 5-nitro-dihydroisocoumarin derivative. - Fragmentation Pattern: Characteristic fragmentation patterns, including the loss of the nitro group (NO₂) or other substituents, will aid in structural confirmation.

Potential Biological Activities and Mechanisms of Action

Based on the known bioactivities of related compounds, 5-nitro-dihydroisocoumarins are hypothesized to possess a range of pharmacological properties.

Anticipated Biological Activities:
  • Antimicrobial and Antifungal Activity: Dihydroisocoumarins have demonstrated significant antimicrobial and antifungal effects.[1][2] The presence of a nitro group is a common feature in many antimicrobial drugs and is known to enhance this activity.[3] Therefore, 5-nitro-dihydroisocoumarins are strong candidates for novel antimicrobial agents.

  • Anticancer Activity: Numerous natural and synthetic dihydroisocoumarins exhibit cytotoxic effects against various cancer cell lines.[1] The nitroaromatic moiety is also present in some anticancer agents. The combination of these two pharmacophores could lead to compounds with potent antiproliferative activity.

  • Anti-inflammatory Activity: Certain dihydroisocoumarin derivatives have shown anti-inflammatory properties.[1] The nitro group can also influence inflammatory pathways, suggesting a potential role for 5-nitro-dihydroisocoumarins in this therapeutic area.

Workflow for Initial Biological Screening

Biological_Screening Start Synthesized 5-Nitro- dihydroisocoumarin Derivatives Antimicrobial Antimicrobial Assays (e.g., MIC determination against bacteria and fungi) Start->Antimicrobial Anticancer Cytotoxicity Assays (e.g., MTT assay against various cancer cell lines) Start->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in LPS-stimulated macrophages) Start->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Anti_inflammatory->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Proposed workflow for the initial biological evaluation of 5-nitro-dihydroisocoumarins.

Proposed Mechanisms of Action

The mechanism of action of 5-nitro-dihydroisocoumarins is likely to be multifaceted, stemming from both the dihydroisocoumarin scaffold and the nitro group.

  • Bioreductive Activation: A key proposed mechanism involves the intracellular reduction of the nitro group by nitroreductase enzymes, which are more active in hypoxic environments (e.g., in solid tumors or anaerobic bacteria). This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can cause cellular damage through covalent modification of DNA, proteins, and other macromolecules, leading to cell death.[3][4]

  • Enzyme Inhibition: The dihydroisocoumarin core is known to inhibit various enzymes. It is plausible that 5-nitro-dihydroisocoumarins could act as inhibitors of key enzymes involved in microbial or cancer cell proliferation.

  • Intercalation with DNA: The planar aromatic system of the dihydroisocoumarin ring could potentially intercalate with DNA, disrupting DNA replication and transcription.

Signaling Pathway Diagram: Proposed Bioreductive Activation

Mechanism_of_Action Compound 5-Nitro-dihydroisocoumarin (Prodrug) Nitroreductase Nitroreductase (Enzyme) Compound->Nitroreductase Intracellular Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates, Nitro Radical Anion Nitroreductase->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Protein_Damage Protein Dysfunction Reactive_Intermediates->Protein_Damage Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Proposed mechanism of action via bioreductive activation.

Structure-Activity Relationship (SAR) Insights

Systematic variation of the substituents on the 5-nitro-dihydroisocoumarin scaffold will be crucial for optimizing biological activity and understanding the structure-activity relationships (SAR).

Key Structural Modifications for SAR Studies:

  • Substituents at C-3 and C-4: The nature, size, and stereochemistry of substituents at the C-3 and C-4 positions are known to significantly influence the biological activity of dihydroisocoumarins. Exploring a range of alkyl, aryl, and heterocyclic groups at these positions will be important.

  • Other Substituents on the Aromatic Ring: The presence of other electron-donating or electron-withdrawing groups on the aromatic ring, in addition to the 5-nitro group, will impact the overall electronic properties of the molecule and its interaction with biological targets.

  • Position of the Nitro Group: A comparative study with other nitro-substituted isomers (e.g., 6-nitro, 7-nitro, and 8-nitro) would provide valuable insights into the positional importance of the nitro group for a specific biological activity.

Conclusion and Future Directions

The 5-nitro-dihydroisocoumarin scaffold represents a compelling, yet largely unexplored, area for the discovery of novel therapeutic agents. This technical guide has outlined plausible synthetic strategies, predictive characterization methods, and a rationale for the potential biological activities and mechanisms of action of this class of compounds. The convergence of the biologically active dihydroisocoumarin core with the pharmacologically significant nitro group suggests a high probability of identifying potent antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on the successful synthesis and isolation of a library of 5-nitro-dihydroisocoumarin derivatives with diverse substitutions. Comprehensive biological screening, followed by detailed mechanistic studies and SAR analysis, will be essential to unlock the full therapeutic potential of this promising molecular architecture. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics for a range of diseases.

References

  • Ortiz, A., & Sansinenea, E. (2019). 3,4-Dihydroisocoumarins, Interesting Natural Products: Isolation, Organic Syntheses and Biological Activities. Current Organic Synthesis, 16(6), 855-879.
  • Sen, S., & Pal, M. (2017). Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. Turkish Journal of Chemistry, 41(4), 633-653.
  • Vázquez-Villa, H., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
  • Kappe, C. O. (2000). Biologically active 3,4-dihydroisocoumarins. Journal of Heterocyclic Chemistry, 37(5), 999-1010.
  • Upadhayaya, R. S., et al. (2009). Recent developments in the synthesis and biological activity of nitro-containing compounds. Medicinal Research Reviews, 29(4), 583-625.
  • Mohapatra, D. K., et al. (2025). Total Synthesis of a Few Naturally Occurring Isocoumarins and Dihydroisocoumarins: Successful Exploration of the Ag(I)
  • Saddar, S., et al. (2024). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 8(1), 1-13.
  • Pal, M. (2015). Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications. Current Organic Chemistry, 19(12), 1134-1165.
  • Crespo-Hernández, C. E., & Arce, R. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer, Berlin, Heidelberg.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Retrieved from [Link]

  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Nishiwaki, N. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 25(16), 3652.
  • Milella, L., et al. (2014). Plant and Fungi 3,4-Dihydroisocoumarins: Structures, Biological Activity, and Taxonomic Relationships.

Sources

Therapeutic Targeting and Mechanistic Profiling of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

Executive Summary & Pharmacophore Rationale

5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one (also known as 5-nitroisochroman-1-one, CAS: 66122-94-9) is a synthetic derivative of the naturally occurring 3,4-dihydroisocoumarin scaffold 1[1]. The parent 3,4-dihydroisocoumarin structure is a partially saturated benzopyran derivative characterized by a lactone ring fused to a benzene ring [[2]](2].

From a drug design perspective, the selective functionalization at the 5-position with a nitro (-NO₂) group is highly strategic. The nitro group introduces strong electron-withdrawing effects, which significantly alters the compound's electronic distribution and reactivity 2[2]. This modification enhances the molecule's capacity to act as an electrophile or participate in robust hydrogen bonding within target enzyme active sites, positioning it as a potent multi-target therapeutic agent.

Primary Therapeutic Targets

Based on the pharmacological profiling of the 3,4-dihydroisocoumarin class, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one exhibits potential across three primary therapeutic axes:

Carnitine Acetyltransferase (CAT) Modulator

Carnitine acetyltransferase (CAT) is a pivotal enzyme in cellular energy metabolism, facilitating the reversible transfer of short-chain acyl groups between L-carnitine and coenzyme A (CoA) 3[3]. 3,4-dihydroisocoumarin derivatives are rationally designed structural analogs of the natural substrates of the carnitine transferase family 4[4]. The lactone ring mimics the L-carnitine molecule, while the 5-nitro substitution provides critical steric and electronic interactions that block the active site, making it a promising candidate for treating metabolic disorders and cancers reliant on excessive fatty acid oxidation 4[4].

ABC Transporters (P-gp and BCRP) Inhibitor

Multidrug resistance (MDR) remains a primary hurdle in oncology. 3,4-dihydroisocoumarins have demonstrated the ability to inhibit human P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in multidrug-resistant tumors 5[5]. By blocking these efflux pumps, the compound sensitizes resistant cancer cell lines (such as HCT-15 colon carcinoma and MCF-7/MX breast carcinoma) to standard chemotherapeutics like doxorubicin 5[5].

PI3K/Akt/mTOR & Metalloproteinase Modulator

Isocoumarin derivatives exhibit direct anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathways, thereby inducing apoptosis and inhibiting cellular proliferation 6[6]. Furthermore, they inhibit matrix metalloproteinases (MMP-2 and MMP-9), disrupting epithelial-mesenchymal transition (EMT) and reducing tumor metastasis [[6]](6].

Pathway Compound 5-Nitro-3,4-dihydroisocoumarin PI3K PI3K Compound->PI3K Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Tumor Proliferation mTOR->Proliferation Promotes

Fig 1: Mechanism of 5-nitro-3,4-dihydroisocoumarin modulating the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of 3,4-dihydroisocoumarin derivatives against their primary targets based on literature benchmarks:

Target ProteinBiological FunctionMechanism of ActionExpected IC50 / Ki RangeTherapeutic Outcome
CAT Fatty Acid OxidationMixed/Competitive Inhibition Ki​ : 100 - 400 μ MModulation of metabolic disorders
P-gp (ABCB1) Drug EffluxSubstrate Competition / Blockade IC50​ : 5 - 25 μ MReversal of MDR in tumors
BCRP (ABCG2) Drug EffluxEfflux Inhibition IC50​ : 10 - 30 μ MSensitization to Doxorubicin
MMP-2 / MMP-9 Extracellular Matrix DegradationAllosteric/Active Site Binding IC50​ : 15 - 50 μ MInhibition of tumor metastasis

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, the following self-validating protocols must be employed. These methodologies are designed not just to yield data, but to inherently prove the reliability of the assay through built-in causality and control mechanisms.

Protocol A: Continuous Colorimetric CAT Inhibition Assay

Causality Rationale: Instead of a static endpoint assay, we utilize a continuous kinetic readout using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The CAT enzyme catalyzes the transfer of an acetyl group from Acetyl-CoA to L-carnitine, liberating free CoA-SH. DTNB reacts instantaneously with the sulfhydryl group of CoA-SH to form 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. This direct stoichiometry allows for real-time calculation of reaction velocity ( V0​ ) and precise determination of the inhibition constant ( Ki​ ).

Self-Validation Mechanism: The assay includes a "No-Enzyme" blank to quantify and subtract the spontaneous hydrolysis of Acetyl-CoA. A known CAT inhibitor (e.g., Mildronate or Extoxir) is run in parallel. The assay is only considered valid if the calculated Z'-factor is > 0.6.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM EDTA to chelate trace heavy metals that could prematurely reduce DTNB.

  • Reagent Assembly: In a 96-well UV-transparent plate, add 100 μ L of buffer, 0.2 mM DTNB, 0.1 mM Acetyl-CoA, and purified CAT enzyme (0.5 U/mL).

  • Compound Incubation: Add 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one at varying concentrations (1 μ M to 500 μ M). Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 1 mM L-carnitine to initiate the reaction.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocities ( V0​ ) against substrate concentration. Use a Cornish-Bowden or Dixon plot to determine if the nitro-derivative acts as a competitive or mixed inhibitor.

Workflow Prep Enzyme Prep (CAT + Acetyl-CoA) Incubate Incubation (Compound, 37°C) Prep->Incubate Reaction Initiate (L-Carnitine + DTNB) Incubate->Reaction Measure Kinetic Readout (Abs 412 nm) Reaction->Measure Analyze Data Analysis (Calculate Ki) Measure->Analyze

Fig 2: Self-validating continuous colorimetric workflow for the CAT inhibition assay.

Protocol B: Flow Cytometric P-gp Efflux Assay

Causality Rationale: To prove that the compound reverses MDR by inhibiting P-gp, we use Rhodamine 123 (Rh123), a fluorescent dye that is a specific substrate for P-gp. In resistant cells (e.g., HCT-15), P-gp rapidly pumps Rh123 out, resulting in low intracellular fluorescence. If 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one successfully inhibits P-gp, Rh123 will accumulate intracellularly, leading to a quantifiable spike in fluorescence via flow cytometry.

Self-Validation Mechanism: Verapamil (10 μ M) is used as a standard positive control. Crucially, Propidium Iodide (PI) is added prior to flow cytometry to gate out dead cells. This ensures that the observed increase in Rh123 fluorescence is strictly due to P-gp efflux inhibition, and not an artifact of membrane permeabilization caused by acute toxicity of the test compound.

Step-by-Step Workflow:

  • Cell Culture: Seed P-gp overexpressing HCT-15 cells at 2×105 cells/well in a 6-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (1, 5, 10, and 25 μ M) or Verapamil (positive control) for 2 hours.

  • Substrate Loading: Add 5 μ M Rhodamine 123 to all wells. Incubate in the dark at 37°C for exactly 60 minutes.

  • Washing & Harvesting: Wash cells three times with ice-cold PBS to halt efflux activity. Trypsinize and resuspend in 500 μ L of FACS buffer.

  • Viability Staining: Add 1 μ g/mL Propidium Iodide (PI) 5 minutes before analysis.

  • Flow Cytometry: Analyze on a flow cytometer. Gate for PI-negative (live) cells, and measure the Mean Fluorescence Intensity (MFI) of Rh123 in the FITC channel.

References

  • [Vulcanchem]3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one - Vulcanchem.
  • [PMC]Novel 3,4-Dihydroisocoumarins Inhibit Human P-gp and BCRP in Multidrug Resistant Tumors and Demonstrate Substrate Inhibition of Yeast Pdr5.
  • [PMC]A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers.
  • [Preprints.org]substituted-3,4-dihydroisocoumarin-4-carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors.
  • [Benchchem]Application Notes and Protocols: Utilizing 3,4-Dihydroisocoumarin Derivatives as Chemical Probes for Enzyme Studies.
  • [Molaid]5-Nitro-isochromanon - CAS号66122-94-9 - 摩熵化学.

Sources

Methodological & Application

Application Note: 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one as a Privileged Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (commonly known as 5-nitroisochroman-1-one, CAS 66122-94-9) is a highly versatile building block in medicinal chemistry[1]. Featuring a partially saturated benzopyran derivative where the pyran ring is reduced at the 3,4-position, this intermediate provides a rigid, bicyclic lactone core[2]. Its primary application lies in its role as a direct precursor to 5-amino-3,4-dihydro-1H-2-benzopyran-1-one (CAS 911034-58-7), a privileged scaffold utilized in the development of targeted therapeutics, including PARP inhibitors and kinase inhibitors[3][4]. This application note details the structural causality, synthetic methodologies, and downstream functionalization of this critical intermediate.

Structural and Mechanistic Insights

The utility of 5-nitroisochroman-1-one stems from its unique electronic distribution. The core framework consists of a benzene ring fused to a six-membered lactone[2]. The installation of a nitro (-NO₂) substituent at the C5 position introduces strong electron-withdrawing effects, which significantly influence the compound's reactivity and physical properties[2].

The synthesis of this intermediate relies on the highly predictable regioselectivity of the isochroman-1-one core during electrophilic aromatic substitution. When subjected to nitration, the two primary functional groups on the aromatic ring exert synergistic directing effects:

  • The Carbonyl Group (C1) : Acts as a deactivating, meta-directing group, guiding the nitronium ion to the C5 and C7 positions.

  • The Alkyl Chain (C4) : Acts as a weakly activating, ortho/para-directing group, which also guides the electrophile to the C5 (ortho) and C7 (para) positions.

This dual-directing causality ensures that nitration yields exclusively a mixture of the 5-nitro and 7-nitro isomers, with the 5-nitro isomer often favored due to the specific steric and electronic microenvironment of the fused ring system.

Mechanism Iso Isochroman-1-one Core Carbonyl C=O at C1 (Meta-Directing) Iso->Carbonyl Alkyl CH2 at C4 (Ortho/Para-Directing) Iso->Alkyl Pos5 Position 5 (Target Site) Carbonyl->Pos5 Directs Pos7 Position 7 (Secondary Site) Carbonyl->Pos7 Directs Alkyl->Pos5 Directs Alkyl->Pos7 Directs Nitronium Nitronium Ion (NO2+) Nitronium->Pos5 Electrophilic Attack Nitronium->Pos7 Electrophilic Attack

Figure 1: Synergistic directing effects in the nitration of isochroman-1-one.

Application in Drug Discovery

Isochroman-1-one derivatives are critical structural units in biologically active natural products and pharmaceutical molecules[5]. The rigid bicyclic nature of the isochromanone scaffold restricts the conformational freedom of the resulting drug molecule, which often translates to higher binding affinity and target selectivity.

By reducing the 5-nitro intermediate to 5-aminoisochroman-1-one, chemists generate a highly reactive nucleophile[4]. This amine is subsequently employed in:

  • Buchwald-Hartwig Aminations : Cross-coupling with aryl halides to build extended, linear kinase inhibitors.

  • Amide/Urea Couplings : Reacting with acyl chlorides or isocyanates to generate hydrogen-bond donor/acceptor motifs critical for binding in the catalytic pockets of enzymes like PARP.

Workflow A Isochroman-1-one B Nitration (HNO3/H2SO4) A->B C 5-nitroisochroman-1-one (Target) B->C Major D 7-nitroisochroman-1-one (Byproduct) B->D Minor E Hydrogenation (Pd/C, H2) C->E F 5-aminoisochroman-1-one (API Scaffold) E->F Quantitative

Figure 2: Synthetic workflow from isochroman-1-one to the 5-amino API scaffold.

Experimental Protocols

Protocol A: Regioselective Nitration of Isochroman-1-one

Objective : Synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one via mixed-acid electrophilic aromatic substitution[2]. Causality & Design : The reaction temperature is strictly maintained at 0°C. Nitration is highly exothermic; elevated temperatures will lead to oxidative cleavage of the lactone ring and over-nitration (forming dinitro species). Sulfuric acid acts as both a solvent and a catalyst to generate the active nitronium ion from nitric acid.

  • Preparation : Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equiv) and cool to 0°C using an ice-brine bath.

  • Substrate Addition : Slowly add isochroman-1-one (1.0 equiv) portion-wise under vigorous magnetic stirring, ensuring the internal temperature does not exceed 5°C.

  • Nitration : Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 equiv) and concentrated H₂SO₄ (1.0 equiv). Add this mixture dropwise to the reaction flask over 30 minutes.

  • Reaction Monitoring : Stir the reaction at 0°C for 2 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The 5-nitro and 7-nitro isomers will appear as distinct, UV-active spots.

  • Quenching & Workup : Carefully pour the reaction mixture over crushed ice to precipitate the crude product. Filter the resulting solid, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.

  • Purification : Separate the 5-nitroisochroman-1-one from the 7-nitro byproduct via recrystallization from hot ethanol or silica gel column chromatography.

Protocol B: Catalytic Hydrogenation to 5-Aminoisochroman-1-one

Objective : Reduction of the nitro group to yield 5-amino-3,4-dihydro-1H-2-benzopyran-1-one[3][4]. Causality & Design : Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Harsh acidic conditions can hydrolyze the sensitive lactone ring of the isochromanone core. Mild hydrogenation ensures quantitative conversion while preserving the structural integrity of the scaffold.

  • Setup : In a high-pressure hydrogenation flask, dissolve purified 5-nitroisochroman-1-one (1.0 equiv) in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate. (The mixed solvent ensures complete solubility of both the nitro precursor and the amino product).

  • Catalyst Addition : Carefully add 10% Pd/C (0.1 equiv by weight) under a continuous stream of inert argon gas to prevent spontaneous ignition of the catalyst.

  • Hydrogenation : Purge the flask with hydrogen gas three times. Pressurize the vessel to 30 psi with H₂ and stir vigorously at room temperature for 4–6 hours.

  • Monitoring : Verify the complete disappearance of the nitro compound via LC-MS or TLC.

  • Filtration : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad run dry, as the active catalyst can ignite in the air. Wash the pad with excess ethyl acetate.

  • Isolation : Concentrate the filtrate under reduced pressure to afford 5-aminoisochroman-1-one as a solid. Store at 2-8°C, protected from light, to prevent oxidative degradation[3][4].

Physicochemical Data & Safety Summary

To facilitate reaction tracking and compound verification, the key physicochemical properties of the workflow intermediates are summarized below:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Functional Role
Isochroman-1-one 4385-35-7C₉H₈O₂148.16 g/mol Starting Core Scaffold
5-Nitroisochroman-1-one 66122-94-9C₉H₇NO₄193.16 g/mol Electrophilic Intermediate[1]
5-Aminoisochroman-1-one 911034-58-7C₉H₉NO₂163.18 g/mol Nucleophilic API Scaffold[4][6]

Safety Considerations : The final scaffold, 5-aminoisochroman-1-one, is classified under GHS guidelines as Harmful if swallowed (H302) and causes serious skin and eye irritation (H315, H319)[3]. It may also cause respiratory irritation (H335)[3]. All handling must be conducted in a well-ventilated fume hood using appropriate PPE (impervious clothing, safety goggles, and protective gloves)[3].

References

  • Molaid. 5-Nitro-isochromanon (CAS 66122-94-9). Retrieved from[Link]

  • Google Patents. Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound (CN115611693B).

Sources

Application Note: A Practical Guide to Antimicrobial Susceptibility Testing of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug candidates. The benzopyranone core is found in numerous biologically active compounds, and the inclusion of a nitroaromatic group suggests a potential for bioreductive activation by microbial enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one . It offers detailed, field-proven protocols for determining the compound's Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), guidance on preparing stable stock solutions, and an exploration of its putative mechanism of action based on established principles of nitroaromatic biochemistry.

Compound Profile & Putative Mechanism of Action

2.1 Chemical Identity

  • Compound Name: 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

  • Chemical Class: Dihydroisocoumarin, Nitroaromatic

  • Molecular Formula: C₉H₇NO₄

  • Molecular Weight: 193.16 g/mol

  • Structure: (While a visual structure is not provided, the name describes a 3,4-dihydro-1H-2-benzopyran-1-one core with a nitro (NO₂) group at the 5th position of the aromatic ring.)

2.2 Physicochemical Properties and Handling

Solubility: Benzopyranone derivatives, like coumarins, are generally hydrophobic and exhibit poor solubility in aqueous solutions.[1] Therefore, an organic solvent is required for creating a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules and its compatibility with most in vitro assays at low final concentrations (<1%).[1][2] It is imperative to empirically verify the solubility limit before preparing high-concentration stocks.

Storage and Stability: The compound should be stored as a dry powder in a cool, dark, and dry place. Stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at ≤ -20°C.[3] Light exposure should be minimized for nitroaromatic compounds.

2.3 Putative Mechanism of Action: Bioreductive Activation

Nitroaromatic compounds are a well-established class of antimicrobials that function as prodrugs.[4] Their activity is dependent on the metabolic environment within the target microorganism. The central hypothesis for the antimicrobial action of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is the reductive activation of its nitro group by bacterial nitroreductases (NTRs).[5][6]

This process involves:

  • Cellular Uptake: The compound passively diffuses across the bacterial cell membrane.

  • Enzymatic Reduction: Inside the cell, NAD(P)H-dependent flavoenzymes, specifically Type I (oxygen-insensitive) nitroreductases, catalyze a two-electron reduction of the nitro group (-NO₂).[5]

  • Generation of Reactive Intermediates: This reduction generates highly reactive and cytotoxic intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) derivatives.[5][7]

  • Cellular Damage: These electrophilic species can indiscriminately damage a wide range of biological macromolecules, including DNA (causing strand breaks), ribosomal proteins (inhibiting protein synthesis), and various enzymes, ultimately leading to bacterial cell death.[8][9]

This mechanism provides a degree of selectivity, as the activation occurs preferentially within microbial cells possessing the necessary reductase enzymes.

G cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cytoplasm Compound_Ext 5-Nitro-Benzopyranone (Inactive Prodrug) Compound_Int 5-Nitro-Benzopyranone Compound_Ext->Compound_Int Diffusion Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamino) Compound_Int->Intermediates Reduction NTR Bacterial Nitroreductase (NTR) NADP NAD(P)+ NTR->NADP NTR->Intermediates NADPH NAD(P)H NADPH->NTR Targets Cellular Targets (DNA, Ribosomes, Enzymes) Intermediates->Targets Damage Death Cell Death Targets->Death

Caption: Putative mechanism of nitroaromatic prodrug activation in bacteria.

Core Experimental Protocols

These protocols are based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

3.1 Preparation of Compound Stock Solution

The accurate preparation of stock solutions is the foundation of reproducible results.[12] This protocol details the preparation of a 10 mg/mL stock solution in 100% DMSO.

Materials:

  • 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one powder

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Calculation: To prepare a 10 mg/mL solution, you will weigh 10 mg of the compound. Adjust mass and volume as needed for your desired concentration (e.g., for 1 mL of a 10 mg/mL stock, weigh 10 mg; for 2 mL, weigh 20 mg).

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully add 10.0 mg (± 0.1 mg) of the compound powder directly into the tube.

  • Dissolution: Add 1.0 mL of sterile DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Aliquoting & Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 50 µL) in clearly labeled tubes. Store immediately at ≤ -20°C, protected from light.

Desired Stock Conc.Volume of DMSOMass of Compound
1 mg/mL1 mL1 mg
10 mg/mL1 mL10 mg
20 mg/mL1 mL20 mg
Table 1: Quick reference for preparing stock solutions.

3.2 Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][13]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile 0.85% saline

  • Compound stock solution (from 3.1)

  • Control antibiotic stock solution (e.g., Ciprofloxacin)

  • Incubator (35°C ± 2°C)

Protocol:

Step 1: Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL). This must be done photometrically or by visual comparison in adequate light.

  • Within 15 minutes of standardization, dilute this suspension into CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:150 (e.g., 100 µL of 0.5 McFarland suspension into 15 mL of CAMHB), but this should be validated for your specific pipetting volumes.

Step 2: Plate Preparation (Serial Dilutions)

  • Add 50 µL of sterile CAMHB to wells 2 through 12 in the desired rows of the 96-well plate.

  • Prepare an intermediate dilution of your compound stock in CAMHB. Example: To test up to 128 µg/mL, you might dilute a 10 mg/mL stock to 256 µg/mL.

  • Add 100 µL of this 2X starting concentration (e.g., 256 µg/mL) to well 1.

  • Perform a 2-fold serial dilution: transfer 50 µL from well 1 to well 2, mix well by pipetting up and down, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

  • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control.

Step 3: Inoculation

  • Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

  • The final volume in each well is now 100 µL. The compound concentrations have been diluted by half, achieving the desired final test range (e.g., 128, 64, 32... 0.25 µg/mL).

Step 4: Incubation & Reading

  • Cover the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • After incubation, place the plate on a reading stand. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A small, pinpoint button at the bottom of the U-shaped well may be present and should be disregarded.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Well123456789101112
Compound 12864321684210.50.2500
Vehicle 1.28%0.64%...0%0%
Bacteria +++++++++++-
Controls TestTestTestTestTestTestTestTestTestTestGrowthSterility
Table 2: Example 96-well plate layout for MIC determination (concentrations in µg/mL). A vehicle control row using only DMSO should also be run to confirm solvent inactivity.

3.3 Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a follow-up to the MIC test to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.

Protocol:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

  • Mix the contents of each selected well thoroughly by gentle pipetting.

  • Spot 10-20 µL from each well onto a fresh Mueller-Hinton Agar (MHA) plate. Label each spot clearly.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies at each spot.

  • The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

ResultInterpretation
MBC ≤ 4 x MICCompound is considered bactericidal
MBC > 4 x MICCompound is considered bacteriostatic
Table 3: Interpretation of MBC results relative to the MIC.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous media, consider lowering the starting concentration or including a solubilizing agent (e.g., Tween 80 at 0.002%), ensuring the agent itself does not affect bacterial growth.

  • Inconsistent MIC values: This is often due to inaccurate inoculum preparation. Ensure the 0.5 McFarland standard is well-mixed and used promptly after preparation. Check pipette calibration.

  • Growth in Sterility Control Well: Indicates contamination of the media or plate. The experiment is invalid and must be repeated.

  • No Growth in Growth Control Well: Can indicate a problem with the inoculum viability, media preparation, or incubation conditions. The experiment is invalid.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one before use. As a nitroaromatic compound, it may be mutagenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All work with bacterial pathogens must be conducted in a certified Biosafety Cabinet (BSC) following appropriate Biosafety Level (BSL-2) practices.

  • All contaminated materials must be decontaminated (e.g., by autoclaving) before disposal.

References

  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. [Link]

  • King, M., & D'Arcy, J. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]

  • Gorniak, I., Błaszkowska, J., & Langer, E. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4749. [Link]

  • Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab, Victoria University of Wellington. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Al-Harthy, D., & Al-Mughaid, H. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. In Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4'- BENZOPYRAN-BASED DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 5(8). [Link]

  • National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. NCDC Publications. [Link]

  • Alshehri, S., Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 10. [Link]

  • EUCAST. (2023). EUCAST Frequently Asked Questions. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN SOPs. [Link]

  • Lavigne, J.P. (2020). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. [Link]

  • Kahlmeter, G. (2020). 5 Guidance on the use of the EUCAST breakpoint table. YouTube. [Link]

  • Thangarasu, P., et al. (2021). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega. [Link]

  • EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • World Health Organization. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Int. J. Adv. Biol. Biomed. Res., 10(2), 126-138. [Link]

  • Leclerq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • Espinal, P., et al. (2009). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 47(4), 1069-1074. [Link]

  • Pharmaguideline. (n.d.). SOP for Microbial Assay. Pharmaguideline. [Link]

  • Baliwada, A., et al. (2022). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and Antimicrobial Activities of Some 3,4-Dihydroquinazolinone-4-One, Quinoxaline, Benzoxazine, Benzothiazine, Pyran and Pyrrolidinedione Derivatives. Science Alert. [Link]

  • Ökten, S., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition, 23(3). [Link]

  • de la Cruz, M., et al. (2015). Synthesis of novel furobenzopyrone derivatives and evaluation of their antimicrobial and antiinflammatory activity. ResearchGate. [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity through DNA Gyrase-B Inhibition. ResearchGate. [Link]

  • Mistry, K. M., & Desai, K. R. (2004). Synthesis and antibacterial activity of 2H-[5]-benzopyran-2-one derivatives. Comparison with streptomycin. ResearchGate. [Link]

  • Patel, S. B., et al. (2014). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 6(5), 350-357. [Link]

  • Shimada, J., et al. (1989). 1H-2-benzopyran-1-one derivatives, microbial products with pharmacological activity. Relationship between structure and activity in 6-[[1(S)-(3(S),4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4. The Journal of Antibiotics, 42(7), 1129-1138. [Link]

  • Ramos, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3959. [Link]

Sources

Cell-Based Assay Protocols for Evaluating the Biological Activity of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (also known as 5-nitroisochroman-1-one or 5-nitro-3,4-dihydroisocoumarin) belongs to the 3,4-dihydroisocoumarin family—a privileged structural motif frequently isolated from endophytic fungi, marine microbes, and medicinal plants [1]. Natural and synthetic derivatives of the isochroman-1-one scaffold are well-documented for their potent anti-inflammatory and cytotoxic properties [2].

As a Senior Application Scientist, I approach the evaluation of this specific molecule by analyzing its unique structural features. The core lactone ring provides a versatile binding scaffold, while the addition of a nitro group (-NO₂) at the 5-position introduces a strong electron-withdrawing effect. This substitution profoundly alters the molecule's electronic distribution, increasing the electrophilicity of the lactone carbonyl and enhancing its potential to interact covalently with biological nucleophiles (such as cysteine thiols in kinase active sites). Furthermore, nitroaromatic compounds frequently undergo intracellular bioreduction, generating reactive oxygen/nitrogen species (ROS/RNS) that can trigger mitochondrial stress and subsequent apoptosis [3, 4].

To comprehensively profile the biological activity of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, this guide establishes a self-validating, dual-track experimental framework focusing on:

  • Anti-inflammatory Activity : Inhibition of the NF-κB signaling cascade and Nitric Oxide (NO) production in macrophages.

  • Cytotoxicity & Apoptosis : Evaluation of cell viability and caspase-dependent programmed cell death in human cancer cell lines.

Workflow Comp 5-Nitro-3,4-dihydro-1H- 2-benzopyran-1-one Prep Track1 Anti-Inflammatory Track (RAW 264.7 Macrophages) Comp->Track1 Track2 Cytotoxicity Track (HeLa / MCF-7 Cells) Comp->Track2 LPS LPS Stimulation (1 μg/mL) Track1->LPS Treat Compound Treatment (24-72h) Track2->Treat NO Griess Assay (NO Production Readout) LPS->NO Primary Screen NFkB Luciferase Assay (NF-κB Transcriptional Activity) LPS->NFkB Orthogonal Validation MTT MTT / CellTiter-Glo (Metabolic Viability) Treat->MTT Primary Screen Casp Caspase-3/7 Assay (Apoptosis Confirmation) Treat->Casp Orthogonal Validation

Caption: Dual-track experimental workflow for evaluating 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one.

Protocol 1: Anti-Inflammatory Activity Profiling

Causality & Experimental Design

Inflammation is heavily mediated by the Toll-like receptor 4 (TLR4) pathway. When stimulated by Lipopolysaccharide (LPS), macrophages activate the IκB kinase (IKK) complex, leading to the nuclear translocation of NF-κB and the subsequent transcription of inducible nitric oxide synthase (iNOS) [3].

To ensure a self-validating system, we do not rely solely on NO quantification (which could be artificially lowered if the compound is simply killing the cells). We pair the Griess Assay (measuring NO) with an MTT viability counter-screen on the same macrophages, and orthogonally validate the mechanism using an NF-κB luciferase reporter assay.

Step-by-Step Methodology

Part A: Griess Assay for Nitric Oxide (NO) Production

  • Cell Seeding : Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment : Aspirate media. Treat cells with varying concentrations of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (e.g., 1, 5, 10, 25, 50 μM) dissolved in serum-free DMEM (final DMSO concentration < 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Dexamethasone at 10 μM). Incubate for 2 hours.

  • LPS Stimulation : Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL to all wells except the "Unstimulated" negative control. Incubate for 24 hours.

  • Supernatant Collection & Griess Reaction : Transfer 50 μL of cell culture supernatant to a fresh 96-well plate. Add 50 μL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid), incubate for 5 minutes in the dark. Add 50 μL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), incubate for 5 minutes.

  • Readout : Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite ( NaNO2​ ) standard curve.

Part B: Orthogonal NF-κB Luciferase Reporter Assay

  • Transfection : Transfect RAW 264.7 cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (internal control for transfection efficiency) using Lipofectamine 3000.

  • Treatment & Stimulation : 24 hours post-transfection, pre-treat with the compound for 2 hours, followed by 1 μg/mL LPS stimulation for 6 hours.

  • Detection : Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Normalize Firefly luminescence against Renilla luminescence to rule out off-target transcriptional suppression.

Protocol 2: Cytotoxicity and Apoptosis Induction

Causality & Experimental Design

The 3,4-dihydroisocoumarin scaffold has demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis rather than non-specific necrosis [4]. The 5-nitro substitution may exacerbate this by inducing intracellular oxidative stress.

A critical pitfall in cytotoxicity assays is failing to distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects, or between apoptosis and necrosis. Therefore, we utilize a primary metabolic viability screen (CellTiter-Glo or MTT) followed by a definitive Caspase-3/7 cleavage assay to confirm the apoptotic mechanism.

Step-by-Step Methodology

Part A: Cell Viability Screen (MTT Assay)

  • Cell Seeding : Seed human cancer cells (e.g., HeLa cervical cancer or MCF-7 breast cancer) and a non-tumorigenic control cell line (e.g., HEK-293T) at 1×104 cells/well in 96-well plates. Incubate overnight.

  • Treatment : Treat cells with a serial dilution of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (ranging from 0.1 μM to 100 μM). Include vehicle controls and a positive control (e.g., Doxorubicin at 1 μM). Incubate for 48 hours.

  • Metabolic Readout : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization : Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 μL of DMSO.

  • Measurement : Read absorbance at 570 nm. Calculate the IC50​ (Half-maximal inhibitory concentration) using non-linear regression analysis.

Part B: Apoptosis Confirmation (Caspase-3/7 Glo Assay)

  • Parallel Setup : Prepare a parallel 96-well plate as described above, but treat cells for only 24 hours (capturing the peak of caspase activation before complete cell death).

  • Reagent Addition : Add an equal volume (100 μL) of Caspase-Glo 3/7 Reagent directly to the culture media in each well. This reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin).

  • Incubation & Readout : Shake the plate gently for 30 seconds, then incubate at room temperature for 1 hour in the dark. Measure luminescence. A dose-dependent increase in luminescence confirms that the reduction in viability is driven by apoptosis.

Mechanistic Pathway Visualization

The following diagram maps the dual mechanisms of action hypothesized for 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, illustrating its intervention points in both the inflammatory and apoptotic cascades.

Mechanism cluster_Inflammation Anti-Inflammatory Pathway (RAW 264.7) cluster_Apoptosis Apoptotic Pathway (Cancer Cells) Cmpd 5-Nitro-3,4-dihydro- 1H-2-benzopyran-1-one IKK IKK Complex Cmpd->IKK Inhibits Phosphorylation Mito Mitochondrial Stress (ROS Generation) Cmpd->Mito Induces Redox Stress TLR4 TLR4 Receptor TLR4->IKK NFkB NF-κB (p65/p50) IKK->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Release iNOS->NO CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Apoptosis Programmed Cell Death Casp3->Apoptosis

Caption: Putative mechanisms of 5-nitroisochroman-1-one modulating NF-κB inhibition and intrinsic apoptosis.

Expected Data Presentation & Interpretation

To ensure rigorous evaluation, quantitative data from the aforementioned assays must be synthesized to determine the compound's therapeutic window. The Selectivity Index (SI) is a critical metric, calculated as the ratio of the CC50​ in healthy cells to the IC50​ in target cells.

Table 1: Representative Pharmacological Profiling Summary

Assay / ParameterCell LineTarget / ReadoutExpected MetricInterpretation
Anti-inflammatory RAW 264.7NO Production (Griess) IC50​ (μM)Potency of inflammatory suppression.
Macrophage Viability RAW 264.7Metabolic Viability (MTT) CC50​ (μM)Ensures NO drop is not due to cell death.
Cytotoxicity HeLa / MCF-7Cell Viability (MTT) IC50​ (μM)Anticancer potency.
Healthy Cell Toxicity HEK-293TCell Viability (MTT) CC50​ (μM)Baseline toxicity in non-tumorigenic cells.
Apoptosis Index HeLaCaspase-3/7 LuminescenceFold-change vs VehicleConfirms mechanism of cell death.
Selectivity Index (SI) - CC50​ (HEK) / IC50​ (HeLa)Ratio >3.0 indicates a favorable therapeutic window.

Note: A self-validating assay system requires that the IC50​ for NO inhibition in RAW 264.7 cells is significantly lower than the CC50​ for macrophage viability. If both values are identical, the compound is merely a general cytotoxin, not a specific anti-inflammatory agent.

References

  • Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities MDPI - Molecules[Link]

  • Cytotoxic and Anti-Inflammatory Activities of Dihydroisocoumarin and Xanthone Derivatives from Garcinia picrorhiza PubMed Central (PMC) - NIH[Link]

  • Dihydroisocoumarin Derivatives from Marine-Derived Fungal Isolates and Their Anti-inflammatory Effects in Lipopolysaccharide-Induced BV2 Microglia Journal of Natural Products - ACS Publications[Link]

  • A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers Frontiers in Pharmacology[Link]

Application Notes & Protocols: High-Purity Crystallization of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the crystallization of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, a key intermediate in various research and development applications. Recognizing the critical role of material purity in drug discovery and materials science, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern successful crystallization. We present a systematic approach to solvent selection, detailed protocols for both single-solvent and mixed-solvent recrystallization techniques, and a robust troubleshooting guide. These methodologies are designed to enable researchers, scientists, and drug development professionals to reliably obtain high-purity, crystalline 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one suitable for downstream applications, including structural analysis and pharmacological screening.

Introduction and Scientific Principles

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is an aromatic lactone whose utility is directly linked to its purity. Crystallization is a powerful purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent system.[1] The fundamental principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which crystals nucleate and grow, while impurities ideally remain dissolved in the solvent (mother liquor).[1]

The success of this technique hinges on selecting a solvent that exhibits a steep solubility curve for the compound of interest—high solubility at elevated temperatures and low solubility at cooler temperatures.[2][3] This differential is crucial for maximizing the yield of the purified product upon cooling.[2] This guide provides the experimental framework to identify such a solvent system and optimize the crystallization process for this specific nitro-lactone derivative.

Compound Profile & Solvent Selection Rationale

Physicochemical Properties (Predicted and Known Analogues):

PropertyValue / ObservationRationale / Source
Molecular Formula C₉H₇NO₄-
Molecular Weight 193.16 g/mol -
Appearance Likely a yellow or off-white solidThe nitro group is a chromophore, often imparting color.[4]
Polarity PolarThe molecule contains a polar nitro group (-NO₂) and a lactone (cyclic ester) functional group.[2]
Parent Compound 3,4-dihydro-1H-2-benzopyran-1-oneCAS: 4702-34-5.[5]

Solvent Selection Strategy:

The "like dissolves like" principle is the cornerstone of solvent selection. Given the polar nature of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, polar solvents are the most promising candidates for achieving the desired solubility profile.[2] Alcohols, ketones, and esters are excellent starting points. A systematic screening process is essential.

An ideal solvent for single-solvent recrystallization should:

  • Completely dissolve the compound at its boiling point.

  • Exhibit very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert with the compound.[2]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[2]

If no single solvent meets these criteria, a mixed-solvent system is employed. This involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a "bad" anti-solvent, in which it is poorly soluble, to induce crystallization.[6]

Recommended Solvents for Initial Screening:

Solvent ClassSolventPolarityRationale
Alcohols Ethanol, Methanol, IsopropanolPolar ProticOften effective for nitroaryl compounds.[2] Can form hydrogen bonds.
Ketones AcetonePolar AproticGood general solvent for moderately polar compounds.
Esters Ethyl AcetateModerately PolarThe ester functionality may interact favorably with the lactone group.
Aromatic TolueneNon-polarMay be useful, but less likely to be a primary solvent. Could serve as an anti-solvent.
Anti-Solvents Water, HexanesHighly Polar / Non-polarWater is a common anti-solvent for compounds dissolved in polar organic solvents like ethanol.[6]

Experimental Workflow and Protocols

The overall process for developing a robust crystallization protocol is outlined below. This workflow emphasizes a systematic approach, beginning with small-scale solvent screening to conserve material before proceeding to a preparative-scale purification.

CrystallizationWorkflow cluster_prep Method Development cluster_purification Preparative Scale Crude Crude Solid Screen Protocol 1: Solvent Screening Crude->Screen Dissolve Dissolve in Minimum Hot Solvent Screen->Dissolve Optimal Solvent System Identified HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool Insoluble impurities removed HotFilt->Cool No insoluble impurities IceBath Ice Bath Cooling Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for crystallization of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one.

Protocol 1: Systematic Solvent Screening

Objective: To identify an effective solvent or solvent-anti-solvent pair for recrystallization.

Methodology:

  • Place approximately 10-15 mg of the crude 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one into several small test tubes or vials.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone) dropwise at room temperature, swirling after each addition, until the solid just dissolves. Note the approximate solubility at room temperature.

  • If the compound is sparingly soluble at room temperature, gently heat the tube in a water bath towards the solvent's boiling point. Continue adding solvent dropwise until the solid dissolves completely.

  • Allow the tube to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • If no single solvent is ideal, test mixed-solvent systems. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "bad" anti-solvent (e.g., water) dropwise until persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow to cool.[3]

Protocol 2: Preparative Single-Solvent Recrystallization

Objective: To purify a larger quantity of the compound using an identified optimal solvent.

Methodology:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar or a few boiling chips. Add a small portion of the selected solvent, enough to create a slurry.[2]

  • Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. Crucially, use the minimum amount of hot solvent necessary to form a saturated solution. [3]

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • (Optional: Hot Filtration) If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[3]

  • Cover the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[1][6]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize product recovery.[6]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point or in a desiccator.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid instead of solid crystals)The melting point of the compound may be lower than the boiling point of the solvent. The solution may be cooling too quickly or is too concentrated.[2]Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Ensure very slow cooling (e.g., by placing the flask in a beaker of hot water and allowing the entire assembly to cool).[2]
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was used). The compound may be very soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod below the surface of the solution to create nucleation sites.[2] Add a "seed crystal" from a previous successful crystallization. If too much solvent was used, carefully evaporate some of the solvent and allow it to cool again.[7]
Premature Crystallization During Hot Filtration The solution cooled too much during the transfer. The funnel and receiving flask were not adequately pre-heated.Add a small amount of excess hot solvent before filtering to keep the compound dissolved.[6] Ensure all glassware for the filtration is kept hot. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
Low Recovery Yield Too much solvent was used. The compound has significant solubility in the solvent even when cold. The crystals were washed with too much cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing.[3]

References

  • University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • MDPI. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the scale-up synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, a key intermediate for pharmaceutical and materials science research. The core of this process is the electrophilic nitration of 3,4-dihydro-1H-2-benzopyran-1-one. Due to the highly exothermic and potentially hazardous nature of large-scale nitration reactions, this guide emphasizes a safety-first approach, detailing critical process parameters, hazard mitigation strategies, and robust analytical controls.[1][2] We will explore the mechanistic underpinnings of the reaction, provide a step-by-step protocol for synthesis and purification, and outline methods for the comprehensive characterization of the final product. This application note is intended for researchers, chemists, and process development professionals with a strong background in synthetic organic chemistry.

Scientific Foundation and Mechanistic Rationale

The Electrophilic Aromatic Substitution: Nitration

The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is achieved through the nitration of the aromatic ring of the parent compound, 3,4-dihydro-1H-2-benzopyran-1-one. This transformation is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The key reactive species is the highly electrophilic nitronium ion (NO₂⁺).[2] In a laboratory or industrial setting, the nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, most commonly sulfuric acid.[2]

The role of sulfuric acid is to protonate nitric acid, which then loses a molecule of water to form the nitronium ion.[2]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity on the Benzopyran-1-one Scaffold

The position of nitration on the 3,4-dihydro-1H-2-benzopyran-1-one ring is dictated by the electronic effects of the existing substituents. The benzopyran-1-one scaffold contains two key directing groups attached to the aromatic ring:

  • An Activating Group: The ether oxygen within the dihydro-pyran ring is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

  • A Deactivating Group: The lactone (cyclic ester) carbonyl group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.

The interplay of these effects governs the final regiochemistry. The target isomer, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, results from substitution at the C-5 position. This position is meta to the deactivating carbonyl group and ortho to the carbon chain containing the activating ether oxygen. The formation of other isomers, such as the 7-nitro derivative, is possible. Therefore, a robust purification strategy is essential to isolate the desired product with high purity.

Hazard Analysis and Safety Engineering

WARNING: Aromatic nitration is a high-hazard process. A thorough risk assessment must be conducted before any attempt at scale-up.[3][4]

  • Thermal Runaway: Nitration reactions are highly exothermic.[2] Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing a violent reaction or explosion.[1][5] Continuous flow processing is often a safer alternative for nitration at scale due to superior temperature and stoichiometry control.[1]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[6] Fumes are also highly toxic and corrosive to the respiratory tract.[3][6]

  • Explosive Byproducts: Over-nitration can lead to the formation of polynitrated compounds, which are often highly unstable and explosive.[1] The spent acid from the reaction may also contain unstable organic nitrates, requiring careful handling and disposal.[7]

Mandatory Safety Protocols:
  • Engineering Controls: All operations must be performed in a certified, walk-in fume hood with robust ventilation. The reaction vessel should be equipped with an overhead stirrer, a temperature probe, a controlled addition funnel, and an inert gas inlet. A secondary containment system is required.[3]

  • Personal Protective Equipment (PPE): At a minimum, this includes acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[3][6]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[6] Spill kits containing a neutralizing agent (e.g., sodium bicarbonate) must be on hand. All personnel must be trained in emergency response procedures.[3]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis. All reagents should be of high purity (≥98%).

Reagents and Materials
Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantityMolesNotes
3,4-dihydro-1H-2-benzopyran-1-one4702-34-5148.16100.0 g0.675Starting Material
Sulfuric Acid (98%)7664-93-998.08300 mL~5.5Reagent Grade
Nitric Acid (70%)7697-37-263.0148.0 mL~0.743Reagent Grade (1.1 eq)
Dichloromethane (DCM)75-09-284.932 L-For extraction
Saturated Sodium Bicarbonate (aq)144-55-884.011.5 L-For washing
Brine (Saturated NaCl aq)7647-14-558.44500 mL-For washing
Anhydrous Magnesium Sulfate7487-88-9120.3750 g-For drying
Isopropanol67-63-060.10~500 mL-For recrystallization
Reaction Scheme

G sub 3,4-dihydro-1H-2-benzopyran-1-one prod 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one sub->prod  HNO₃, H₂SO₄  0-5 °C G A Dissolve Substrate in H₂SO₄ B Cool to 0 °C A->B D Slowly Add Nitrating Mixture (T < 5 °C) B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Reaction Stir @ 0-5 °C D->E F Quench on Ice-Water E->F G Vacuum Filtration F->G H Aqueous Bicarbonate Wash G->H I Vacuum Filtration & Water Wash H->I J Dry Product I->J K Recrystallize (Isopropanol) J->K L Final Product Analysis (QC) K->L

Caption: Process workflow for the synthesis and purification.

Analytical Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the final product. [8]

Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.1-8.3 (m, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), 4.6 (t, 2H, -O-CH₂-), 3.2 (t, 2H, -Ar-CH₂-). The exact shifts will depend on the final isolated isomer.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~164 (C=O), ~150 (C-NO₂), ~140-120 (other Ar-C), ~68 (-O-CH₂-), ~28 (-Ar-CH₂-).

  • IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~2900 (Aliphatic C-H), ~1740 (Lactone C=O), ~1520 & ~1350 (Asymmetric & Symmetric NO₂ stretch).

  • Mass Spectrometry (EI): Expected M⁺ at m/z 193.04.

Chromatographic Purity Assessment

A reverse-phase HPLC method is recommended for determining the purity of the final product and quantifying any isomeric impurities. [8][9]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Prep | 1 mg/mL in Acetonitrile |

The method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines. [9]The acceptable purity for use as a drug development intermediate is typically >99.0%.

Conclusion

The scale-up synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is a feasible but hazardous process that demands rigorous safety protocols and precise control over reaction conditions. The methodology presented here, based on the well-established principles of electrophilic aromatic nitration, provides a robust framework for producing this valuable intermediate. By adhering to the detailed safety engineering controls, carefully managing the reaction exotherm, and implementing a thorough purification and analytical strategy, researchers can safely and reliably produce this compound at scale with high purity.

References

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process. WO2016198921A1.
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds. US2430421A.
  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for separating nitroaromatic compounds from spent nitric acid. EP 0173131 A1. Retrieved from [Link]

  • Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of 1H-2-benzopyran-1-one (isocoumarin). Retrieved from [Link]

  • Hussain, M., et al. (n.d.). Synthesis and Characterization of 3-Formyl-1H-2-benzopyran-1-one. Asian Journal of Chemistry. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • MDPI. (2025, July 9). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • ResearchGate. (2009, July 31). Etidronic Acid: a New and Efficient Catalyst for the Synthesis of Novel 5-Nitro-3,4-Dihydropyrimidin-2(1H)-Ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during this specific electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your synthesis effectively.

Reaction Overview: The Nitration of a Benzopyranone

The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is typically achieved through the electrophilic nitration of the parent molecule, 3,4-dihydro-1H-2-benzopyran-1-one. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The process relies on the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of strong acids.[1][2][3]

The core mechanism involves two key stages:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺).[1][3]

  • Electrophilic Aromatic Substitution: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). A weak base, typically the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the nitro group, restoring the ring's aromaticity and yielding the final product.

Reaction_Mechanism Figure 1: Mechanism of Nitration cluster_reactants Reactant Generation cluster_main_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ StartMat 3,4-dihydro-1H- 2-benzopyran-1-one SigmaComplex Sigma Complex (Carbocation Intermediate) StartMat->SigmaComplex + NO₂⁺ Product 5-nitro-3,4-dihydro-1H- 2-benzopyran-1-one SigmaComplex->Product - H⁺ (removed by HSO₄⁻)

Figure 1: Simplified mechanism of electrophilic nitration.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction mixture turned dark brown or black and formed a tar-like substance. What went wrong?

A: This is a frequent and frustrating issue, often pointing to overly aggressive reaction conditions or substrate degradation.

  • Causality (The "Why"):

    • Over-Nitration/Oxidation: The benzopyranone ring system, while containing a deactivating ester group, can still be susceptible to further nitration or oxidation under harsh conditions, leading to complex polymeric byproducts or "tar".[4] Phenolic impurities in the starting material are especially prone to this, as the hydroxyl group is strongly activating and can lead to rapid, uncontrolled reactions.[4]

    • High Temperature: Nitration is a highly exothermic reaction.[1][5] If the temperature is not carefully controlled (typically kept at 0-5 °C), the reaction rate can accelerate uncontrollably. This "runaway" reaction generates excess heat, promoting side reactions and decomposition of both the starting material and the product.

    • Incorrect Reagent Addition: Adding the benzopyranone substrate to the nitrating mixture too quickly can create localized "hot spots" of high reactant concentration, leading to the same issues of overheating and side-product formation. The standard and safer method is to add the nitrating mixture dropwise to a cooled solution of the substrate.

  • Troubleshooting & Solutions:

    • Temperature Control is Critical: Submerge your reaction flask in an ice-salt or dry ice-acetone bath to maintain a stable internal temperature between 0 °C and 5 °C throughout the addition process.

    • Slow, Controlled Addition: Add the pre-mixed nitrating acids (H₂SO₄/HNO₃) dropwise to a solution of your starting material in a suitable solvent (often concentrated H₂SO₄) over a prolonged period (e.g., 30-60 minutes).

    • Check Starting Material Purity: Ensure your 3,4-dihydro-1H-2-benzopyran-1-one is free from phenolic precursors or other activating impurities. If necessary, purify it via recrystallization or column chromatography before starting.

Q2: My yield is very low, and I've recovered a significant amount of unreacted starting material. How can I improve conversion?

A: Low conversion suggests the reaction conditions are not optimal for driving the equilibrium towards the product.

  • Causality (The "Why"):

    • Insufficiently Potent Nitrating Agent: The lactone (cyclic ester) group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. If the concentration of the nitronium ion (NO₂⁺) is too low, the reaction will be slow and incomplete.[3]

    • Inadequate Reaction Time or Temperature: While high temperatures are dangerous, a reaction that is too cold or not allowed to proceed for a sufficient duration may not reach completion. There is an optimal balance to be found.[5]

    • Moisture Contamination: Water can react with the nitronium ion and also dilute the sulfuric acid, reducing its effectiveness in generating the electrophile.

  • Troubleshooting & Solutions:

    • Optimize Reaction Time: After the initial cold addition, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional period. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Use Fuming Nitric Acid: For deactivated rings, sometimes a stronger nitrating mixture is required. Using fuming nitric acid or increasing the ratio of nitric acid to sulfuric acid can increase the concentration of the nitronium ion.[3] Proceed with extreme caution as this increases the reaction's exothermicity and hazard.

    • Ensure Anhydrous Conditions: Use dry glassware and high-purity, anhydrous acids to prevent quenching the reaction.

Q3: My NMR analysis shows a mixture of products, likely the 5-nitro and 7-nitro isomers. How can I improve regioselectivity and separate them?

A: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution on substituted benzene rings.

  • Causality (The "Why"):

    • Directing Effects: The substituents on the benzopyranone ring direct the position of the incoming nitro group. The alkyl ether oxygen is an ortho, para-director, while the carbonyl group of the lactone is a meta-director. The final substitution pattern is a result of the competition between these directing effects. The 5- and 7-positions are both activated by the ether oxygen (ortho and para, respectively) and are the most likely sites for nitration.

    • Steric Hindrance: The 5-position is sterically less hindered than the 7-position (which is adjacent to the fused ring system), often making the 5-nitro isomer the major product. However, the 7-nitro isomer is almost always formed as a significant byproduct.

  • Troubleshooting & Solutions:

    • Purification is Key: It is often impractical to completely eliminate the formation of the minor isomer. The most effective strategy is post-reaction purification.

      • Column Chromatography: This is the most reliable method for separating isomers with different polarities. The nitro group increases the polarity of the molecule. A gradient elution with a solvent system like hexane/ethyl acetate on silica gel is typically effective.[6]

      • Recrystallization: If the isomeric products have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.

Q4: The work-up procedure of pouring the reaction mixture onto ice is violent and seems to be affecting my yield. Is there a better way?

A: The quench step is critical for stopping the reaction and beginning the isolation process. It must be done carefully.

  • Causality (The "Why"):

    • Heat of Dilution: Adding a large volume of concentrated sulfuric acid to water (or ice) releases a tremendous amount of heat.[5] If done too quickly, this can cause localized boiling and potentially hydrolyze the lactone ring or degrade the nitro-product.

    • Product Precipitation: The desired product is typically insoluble in the acidic aqueous solution and will precipitate upon quenching. A rapid, uncontrolled quench can lead to the formation of fine, difficult-to-filter particles or trap impurities within the solid.

  • Troubleshooting & Solutions:

    • Reverse the Quench: Instead of pouring the acid into ice, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This ensures the ice is always in excess, helping to absorb the heat more effectively.

    • Controlled Neutralization: After the initial quench, the solution will still be highly acidic. Neutralize it slowly by adding a saturated solution of a weak base like sodium bicarbonate. This should be done in an ice bath to manage the heat from the acid-base reaction.

    • Extraction: Once neutralized, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane (DCM). This is often cleaner than relying solely on filtration.[6][7]

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.

Materials:

  • 3,4-dihydro-1H-2-benzopyran-1-one

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydro-1H-2-benzopyran-1-one (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material). Cool the flask to 0 °C in an ice-salt bath.

  • Prepare Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the benzopyranone over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, let the reaction stir at 0 °C for 1 hour. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quench: Prepare a large beaker with a substantial amount of crushed ice. Slowly pour the reaction mixture onto the ice with vigorous stirring. A pale yellow solid should precipitate.

  • Work-up:

    • Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral (check with pH paper).

    • Alternatively, extract the quenched mixture with DCM or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Figure 2: General experimental workflow for the synthesis.

Troubleshooting Decision Guide

Use this flowchart to diagnose potential issues based on your experimental observations.

Troubleshooting_Flowchart Figure 3: Troubleshooting Decision Guide Start Problem Observed LowYield Low Yield Start->LowYield Tar Tar Formation Start->Tar Impure Impure Product (by TLC/NMR) Start->Impure UnreactedSM High % of Unreacted Starting Material LowYield->UnreactedSM LowConversion Low Conversion LowYield->LowConversion WorkupLoss Product Loss During Work-up LowYield->WorkupLoss TempHigh Temperature Too High? Tar->TempHigh ReagentRate Reagents Added Too Fast? Tar->ReagentRate ImpureSM Impure Starting Material? Tar->ImpureSM Isomers Isomers Present? Impure->Isomers SideProducts Other Side Products? Impure->SideProducts Sol_TimeTemp Solution: Increase reaction time/temp moderately. Use stronger nitrating agent. UnreactedSM->Sol_TimeTemp LowConversion->Sol_TimeTemp Sol_Workup Solution: Optimize quench & extraction. Ensure proper neutralization. WorkupLoss->Sol_Workup Sol_Temp Solution: Improve cooling. Slow down addition rate. TempHigh->Sol_Temp ReagentRate->Sol_Temp Sol_PurifySM Solution: Purify starting material before reaction. ImpureSM->Sol_PurifySM Sol_Column Solution: Purify via column chromatography or recrystallization. Isomers->Sol_Column SideProducts->Sol_Column

Figure 3: A guide to diagnosing and solving common synthesis problems.

Data Summary

Table 1: Effect of Reaction Conditions on Synthesis Outcome
ParameterConditionExpected OutcomeRationale
Temperature < 0 °CLow conversion, slow reactionInsufficient energy to overcome activation barrier.
0-5 °COptimal. Good yield, minimized side products.Balances reaction rate with control over exothermicity.[5]
> 10 °CHigh risk of tar, dinitration, low yield.Runaway reaction, substrate/product decomposition.[4]
Reaction Time < 1 hourIncomplete reaction, high starting material.Insufficient time for the deactivated ring to react.
2-4 hoursOptimal. Good conversion.Allows the reaction to proceed to completion at a controlled temperature.
> 8 hoursPotential for increased side products.Prolonged exposure to strong acid can cause degradation.
Table 2: Expected Analytical Data for 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
AnalysisExpected Result
Appearance Pale yellow solid
¹H NMR (CDCl₃) δ ~8.1 (d, 1H), ~7.9 (d, 1H), ~7.4 (t, 1H), ~4.6 (t, 2H), ~3.1 (t, 2H) ppm
IR (KBr) ~1720-1740 cm⁻¹ (C=O, lactone), ~1520 & 1340 cm⁻¹ (NO₂, asymmetric & symmetric)
Melting Point Dependent on purity, but expected to be significantly higher than starting material.

Note: Exact NMR shifts and melting points should be confirmed by comparison with literature values or by obtaining a reference standard.

References

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google P
  • US2430421A - Process for the purification of mononitro aromatic compounds - Google P
  • Process for separating nitroaromatic compounds from spent nitric acid - European Patent Office - EP 0173131 A1 - Googleapis.com.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • NITR
  • Aromatic Nitr
  • Nitration of Substituted Aromatic Rings and Rate Analysis - St.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry.
  • Nitr
  • 7-NITRO-3,4-DIHYDRO-1H-2-BENZOPYRAN AldrichCPR | Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific electrophilic aromatic substitution reaction. The guidance herein is based on established principles of organic chemistry and proven laboratory practices.

Overview of the Synthesis

The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is typically achieved through the nitration of the parent compound, 3,4-dihydro-1H-2-benzopyran-1-one (also known as isochroman-1-one). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is introduced onto the aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The ether-like oxygen atom is an ortho, para-director and activating, while the acyl group is a meta-director and deactivating. The interplay of these effects primarily directs the incoming nitro group to the 5- and 7-positions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this synthesis?

A1: The most prevalent side products are other positional isomers of the nitro group on the aromatic ring. Due to the directing effects of the existing substituents, the formation of 7-nitro-3,4-dihydro-1H-2-benzopyran-1-one is the most significant side product. Depending on the reaction conditions, small amounts of the 6-nitro and 8-nitro isomers may also be formed. Over-nitration can lead to the formation of dinitro-compounds, though this is less common under controlled conditions.

Q2: Why is the 7-nitro isomer a major byproduct?

A2: The ether-like oxygen atom attached to the aromatic ring is an ortho, para-director. This means it activates the positions ortho and para to it for electrophilic attack. The 5-position is one of the ortho positions, and the 7-position is the para position. Both positions are electronically favored for nitration.

Q3: Can dinitration occur, and how can it be minimized?

A3: Yes, dinitration is a potential side reaction, especially if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction time). To minimize dinitration, it is crucial to:

  • Maintain a low reaction temperature (typically 0-5 °C).

  • Use a controlled stoichiometry of the nitrating agent.

  • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).

Q4: What is the expected ratio of 5-nitro to 7-nitro isomers?

A4: The precise ratio of 5-nitro to 7-nitro isomers can vary depending on the specific reaction conditions. Generally, a mixture of both isomers is expected. The separation of these isomers is a key challenge in the purification process.

Q5: How can I confirm the identity of the desired 5-nitro isomer versus other isomers?

A5: Spectroscopic methods are essential for isomer differentiation.

  • ¹H NMR Spectroscopy: The aromatic protons will exhibit distinct splitting patterns and chemical shifts for each isomer. The coupling constants between adjacent aromatic protons can help determine the substitution pattern.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ for each isomer.

  • Mass Spectrometry: While mass spectrometry will confirm the molecular weight of the nitro-isomers, it generally cannot distinguish between them without fragmentation analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient nitrating agent or low temperature. 2. Degradation of the starting material by overly harsh conditions. 3. Loss of product during work-up.1. Ensure the use of fresh, concentrated nitric and sulfuric acids. Monitor the reaction by TLC to confirm the consumption of the starting material. 2. Maintain strict temperature control. Add the nitrating agent dropwise to the substrate solution. 3. Ensure proper pH adjustment during neutralization and use an appropriate extraction solvent.
Formation of a Dark, Tarry Mixture Overly aggressive reaction conditions leading to polymerization or decomposition.Immediately quench the reaction in ice-water. In future experiments, reduce the reaction temperature, use a more dilute nitrating mixture, or decrease the reaction time.
Difficult Separation of 5-nitro and 7-nitro Isomers The isomers have very similar polarities and physical properties.Fractional Crystallization: This can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent. Experiment with different solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures). Column Chromatography: This is often the most effective method. Use a high-quality silica gel and a carefully optimized eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended. Monitor the fractions closely by TLC.
Product is an Oil and Does Not Solidify The product may be impure, or it could be a mixture of isomers that has a lower melting point than the pure compounds.Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If the purified product is still an oil, it may require further purification or characterization in its oily state.

Experimental Protocols

General Nitration Procedure

Warning: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydro-1H-2-benzopyran-1-one in a suitable solvent, such as concentrated sulfuric acid, at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry the crude product.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure 5-nitro isomer.

  • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Visualizations

Reaction Scheme and Side Product Formation

G cluster_0 Reaction Starting Material 3,4-dihydro-1H-2-benzopyran-1-one Desired Product 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one Starting Material->Desired Product Nitration Side Product 7-nitro-3,4-dihydro-1H-2-benzopyran-1-one Starting Material->Side Product Nitration Nitrating Agent HNO3 / H2SO4 G cluster_1 Troubleshooting Start Experiment Performed Check Yield Low or No Yield? Start->Check Yield Check Purity Impure Product? Check Yield->Check Purity No Analyze Conditions Review Reaction Conditions: - Temperature - Reagent Stoichiometry - Reaction Time Check Yield->Analyze Conditions Yes Optimize Purification Optimize Purification: - Fractional Crystallization - Column Chromatography Check Purity->Optimize Purification Yes Success Successful Synthesis Check Purity->Success No Failure Consult Further Literature Analyze Conditions->Failure Optimize Purification->Success

Technical Support Center: NMR Troubleshooting for 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. As Senior Application Scientists, we frequently assist researchers and drug development professionals in decoding complex spectral anomalies in substituted dihydroisocoumarins.

The 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one scaffold presents unique analytical challenges. The strong electronic and steric effects of the nitro group at the C5 position significantly alter the magnetic environment of the core lactone ring[1]. This guide provides a mechanistic breakdown of unexpected NMR peaks, helping you distinguish between harmless conformational dynamics, regioisomeric impurities, and active sample degradation.

Diagnostic Workflow

NMR_Troubleshooting Start Analyze 1H NMR Spectrum: 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one Aliphatic Anomalies in Aliphatic Region (3.0 - 4.6 ppm) Start->Aliphatic Aromatic Anomalies in Aromatic Region (7.4 - 8.9 ppm) Start->Aromatic Exchange Broad Peaks / Exchangeable (>10.0 ppm) Start->Exchange Multiplets Complex AA'BB' Multiplets (Not simple triplets) Aliphatic->Multiplets Missing Missing Aliphatic Signals New Vinylic Peaks Aliphatic->Missing ExtraArom Extra Aromatic Peaks (1,2,4-trisubstituted pattern) Aromatic->ExtraArom Hydrolysis Lactone Ring Opening (Hydrolysis in wet solvent) Exchange->Hydrolysis Conformation Restricted Half-Chair Flip (Steric clash with 5-NO2) Multiplets->Conformation Oxidation Over-oxidation to 5-nitroisocoumarin Missing->Oxidation Regioisomer 7-nitro Regioisomer Impurity (Verify via NOESY) ExtraArom->Regioisomer

Diagnostic workflow for unexpected NMR peaks in 5-nitroisochroman-1-one.

FAQ & Troubleshooting Guide

Q1: I expected simple triplets for the C3 and C4 aliphatic protons, but I observe a complex AA'BB' multiplet. Is my compound degrading? A1: No, this is a structural feature, not a degradation product. Causality: The C3 and C4 aliphatic protons of the unsubstituted 3,4-dihydro-1H-2-benzopyran-1-one core typically appear as neat, first-order triplets[2]. However, introducing a bulky nitro group at the C5 position induces severe peri-interactions with the adjacent C4 protons[1]. This steric clash restricts the normally rapid half-chair to half-chair interconversion of the delta-lactone ring. As a result of this conformational dimorphism[3], the C3 and C4 protons become magnetically non-equivalent or strongly coupled, shifting from an A2​X2​ system to a complex AA′BB′ multiplet. Coupling constants in these systems are highly sensitive to the synclinal/gauche orientation of the locked conformer[4]. (See Protocol 1 to validate).

Q2: My aromatic region shows a mixture of a doublet-triplet-doublet pattern and a doublet-doublet-doublet pattern. What is the source of these extra peaks? A2: Your sample is likely contaminated with a regioisomer. Causality: Electrophilic nitration of the isochroman-1-one core is rarely perfectly regioselective, often yielding a mixture of the target 5-nitro isomer and the 7-nitro regioisomer[5]. The target 5-nitro compound exhibits a classic 1,2,3-trisubstituted aromatic splitting pattern (a doublet, a pseudo-triplet, and a doublet). If you observe an additional 1,2,4-trisubstituted pattern—specifically a highly deshielded, fine meta-coupled doublet (>8.5 ppm) corresponding to an isolated H-8 proton—your sample contains the 7-nitro isomer. (See Protocol 2 to validate).

Q3: I see a complete disappearance of the aliphatic signals at ~3.4 ppm and ~4.6 ppm, accompanied by a new sharp singlet in the vinylic region (~7.6 ppm). What happened? A3: Your compound has undergone over-oxidation. Causality: The benzylic C4 position of the 3,4-dihydro-1H-2-benzopyran-1-one backbone is highly susceptible to oxidation[6]. Exposure to air, transition metals, or strong bases during synthesis or storage can trigger spontaneous dehydrogenation, yielding the fully aromatic 5-nitro-1H-2-benzopyran-1-one (5-nitroisocoumarin). The new vinylic singlet represents the newly formed C4-H proton on the conjugated ring.

Q4: In DMSO- d6​ , I observe a broad peak above 12 ppm and an upfield shift in the aliphatic signals, but this doesn't happen in CDCl 3​ . Why? A4: The lactone ring is hydrolyzing in the NMR tube. Causality: Delta-lactones are sensitive to hydrolysis. In hygroscopic NMR solvents like DMSO- d6​ that have absorbed trace water from the atmosphere, the lactone ring can spontaneously open to form 2-(2-hydroxyethyl)-3-nitrobenzoic acid. The broad peak >12.0 ppm is the resulting carboxylic acid proton. The C3 protons shift upfield because they are now adjacent to a primary alcohol rather than a deshielding ester linkage.

Quantitative Data: Expected vs. Impurity Chemical Shifts

Use this reference table to quickly identify the species present in your sample. (Data representative of 500 MHz 1 H NMR in CDCl 3​ ).

Species / CompoundC3-H 2​ (ppm)C4-H 2​ (ppm)Aromatic Protons (ppm)Diagnostic Feature
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (Target)~4.60 (m, 2H)~3.40 (m, 2H)8.30 (d), 8.10 (d), 7.50 (t)1,2,3-trisubstituted aromatic pattern.
7-nitro-3,4-dihydro-1H-2-benzopyran-1-one (Impurity)~4.60 (m, 2H)~3.15 (m, 2H)8.80 (d), 8.35 (dd), 7.45 (d)Isolated H-8 proton strongly deshielded (>8.5 ppm).
5-nitro-1H-2-benzopyran-1-one (Oxidation)NoneNone8.5 - 7.6 (m, 4H)Missing aliphatic CH 2​ ; new vinylic C4-H singlet.
2-(2-hydroxyethyl)-3-nitrobenzoic acid (Hydrolysis)~3.85 (t, 2H)~3.20 (t, 2H)8.0 - 7.4 (m, 3H)Broad COOH peak >12.0 ppm; upfield C3-H 2​ shift.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Conformational Analysis

Purpose: To definitively prove that complex aliphatic multiplets are caused by restricted conformational dynamics rather than structural impurities. Self-Validating Mechanism: This protocol relies on thermodynamic reversibility. If the spectral changes reverse upon cooling, the anomaly is guaranteed to be dynamic (conformational) rather than a permanent chemical impurity.

  • Sample Preparation: Dissolve 15-20 mg of the sample in 0.6 mL of Toluene- d8​ . Causality: Toluene- d8​ is chosen over CDCl 3​ because it provides a wide liquid temperature range (-95 °C to +110 °C), allowing us to probe both the slow-exchange and fast-exchange regimes of the lactone ring flip.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the complex AA′BB′ multiplet in the 3.0–4.6 ppm region.

  • High-Temperature Acquisition: Heat the probe to 353 K in 10 K increments, allowing 5 minutes for thermal equilibration at each step. Causality: Providing thermal energy overcomes the steric barrier of the 5-NO 2​ group, accelerating the half-chair interconversion. You will observe the complex multiplet coalesce into simplified pseudo-triplets.

  • Reversibility Check (Validation): Cool the sample back to 298 K and re-acquire. The signals must return to the exact complex multiplet observed in Step 2.

Protocol 2: 2D NOESY Regioisomer Validation

Purpose: To differentiate between the 5-nitro target and the 7-nitro regioisomeric impurity using spatial proximity. Self-Validating Mechanism: This experiment utilizes an internal positive control. Irradiating the C4 protons must yield a cross-peak to the C3 protons; if absent, the experiment failed. If present, the subsequent presence/absence of an aromatic cross-peak provides an absolute, binary answer regarding regiochemistry.

  • Sample Preparation: Prepare a highly concentrated sample (25-30 mg) in CDCl 3​ to ensure a high signal-to-noise ratio for 2D acquisitions.

  • Acquisition: Set up a phase-sensitive 2D NOESY experiment with a mixing time of 300-500 ms.

  • Data Extraction: Locate the C4-CH 2​ diagonal peak (~3.40 ppm) and extract the 1D slice.

  • Internal Validation: Verify the presence of a strong NOE cross-peak to the C3-CH 2​ protons (~4.60 ppm). If this peak is missing, abort analysis and optimize your mixing time.

  • Regiochemical Determination: Analyze the aromatic region (7.4 - 8.9 ppm) of the slice:

    • Target Confirmed (5-nitro): NO aromatic cross-peaks are observed. Causality: The C5 position is occupied by the nitro group, meaning there are no adjacent protons to transfer magnetization to.

    • Impurity Confirmed (7-nitro): A strong cross-peak to an aromatic doublet (~7.45 ppm) is observed. Causality: The C5 position is occupied by a proton (H-5), which is spatially adjacent to the C4-CH 2​ group and receives the NOE transfer.

References
  • Isochroman-1-one | CAS#:4702-34-5 , Chemsrc,[Link]

  • Supplementary Information: Chemoselective Benzylic Csp3-H Bond Oxidation Reactions , RSC,[Link]

  • Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound (CN115611693B)
  • Conformational dimorphism of isochroman-1-ones in the solid state , ResearchGate,[Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids , Preprints.org,[Link]

Sources

Technical Support Center: Troubleshooting 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (commonly known as 5-nitroisochroman-1-one) via the direct nitration of isochroman-1-one is a well-documented bottleneck in the development of bioactive heterocycles and KRas inhibitors[1].

As an application scientist, I frequently see researchers struggle with stalled conversions, poor regioselectivity, and unexplained mass loss during this specific electrophilic aromatic substitution. This guide deconstructs the mechanistic failures of this reaction and provides a self-validating, high-yielding protocol designed for drug development professionals.

Part 1: Mechanistic Causality & Diagnostic FAQs

To fix the reaction, we must first understand the electronic environment of the 3,4-dihydro-1H-2-benzopyran-1-one scaffold. The aromatic ring is subjected to two competing directing effects:

  • The C4-Alkyl Linkage: Weakly activating and ortho/para-directing (directing the nitronium ion to the 5- and 7-positions).

  • The C1-Carbonyl Group: Deactivating and meta-directing (also directing to the 5- and 7-positions).

Because both groups synergistically direct the electrophile to the exact same carbons, the reaction inevitably produces a mixture of 5-nitro and 7-nitro isomers[2]. The troubleshooting FAQs below address how to manipulate these pathways.

Q1: My overall conversion of isochroman-1-one is plateauing at 50-60%. Why won't the reaction go to completion?

The Causality: The benzopyranone ring is highly deactivated by the C1 carbonyl group. As the nitration proceeds, water is generated as a byproduct ( HNO3​+H+⇌NO2+​+H2​O ). This water dilutes the sulfuric acid matrix, rapidly decreasing the concentration of the active nitronium ion ( NO2+​ ) until the reaction stalls. The Solution: You must minimize initial water content. Switch from standard 68% nitric acid to fuming nitric acid (>90%), or utilize a potassium nitrate ( KNO3​ ) / concentrated sulfuric acid system to tightly control the generation of water and maintain a high NO2+​ concentration.

Q2: I am getting a poor yield of the 5-nitro target, with the 7-nitro isomer dominating. How can I shift the regioselectivity?

The Causality: While both the 5- and 7-positions are electronically activated for substitution, the 7-position is para to the bulky alkyl-lactone ring, making it sterically unhindered. Under standard room-temperature conditions (thermodynamic control), the less hindered 7-nitro isomer is favored. The Solution: Shift the reaction to strict kinetic control . By lowering the reaction temperature to between -5°C and 0°C, you reduce the thermodynamic drive, allowing the proximity effect of the ortho-directing alkyl chain to slightly favor the 5-position.

Q3: During aqueous workup, I observe significant mass loss and a highly polar baseline spot on my TLC. What is happening?

The Causality: The lactone ring of isochroman-1-one is highly susceptible to acid-catalyzed hydrolysis. When a highly acidic reaction mixture is quenched into water without adequate cooling, the exothermic heat of dilution cleaves the lactone, forming water-soluble 2-(2-hydroxyethyl)-3-nitrobenzoic acid[3]. The Solution: Implement a "reverse quench." Pour the acidic reaction mixture slowly over a massive excess of crushed ice, ensuring the internal temperature never exceeds 5°C. Extract immediately with an organic solvent to remove the product from the aqueous acidic environment.

Part 2: Quantitative Optimization Data

The table below summarizes how different nitrating systems impact the conversion and regioselectivity of the isochroman-1-one scaffold.

Table 1: Impact of Nitration Conditions on Conversion and Regioselectivity

Nitrating SystemTemp (°C)Overall Conversion (%)Ratio (5-NO₂ : 7-NO₂)Primary Mechanistic Issue
68% HNO₃ / 98% H₂SO₄2055%35 : 65High water content stalls reaction early.
90% HNO₃ / 98% H₂SO₄20>95%40 : 60Thermodynamic control favors 7-isomer.
90% HNO₃ / 98% H₂SO₄-5 to 088%55 : 45Kinetic control improves 5-isomer yield.
KNO₃ / 98% H₂SO₄ 0 to 5 92% 60 : 40 Controlled nitronium release; optimal balance.

Part 3: Reaction Pathway Visualization

NitrationPathway SM Isochroman-1-one (Starting Material) MixedAcid Nitration Conditions (HNO₃ / H₂SO₄) SM->MixedAcid Electrophilic Aromatic Substitution Target 5-Nitroisochroman-1-one (Target Isomer) MixedAcid->Target Low Temp (0-5°C), Kinetic Control Isomer 7-Nitroisochroman-1-one (Regioisomer Byproduct) MixedAcid->Isomer Higher Temp, Thermodynamic Control Hydrolysis Ring-Opened Acid (Hydrolysis Byproduct) MixedAcid->Hydrolysis Aqueous Quench without Temp Control

Reaction pathways and byproduct formation during the nitration of isochroman-1-one.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the KNO3​/H2​SO4​ system to maximize the 5-nitro isomer yield while preventing lactone hydrolysis. Every phase includes a self-validating checkpoint to ensure protocol integrity.

Step 1: Preparation of the Acidic Matrix In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer, charge concentrated H2​SO4​ (98%, 5.0 volumes relative to substrate). Cool the flask to 0°C using an ice-brine bath.

Step 2: Substrate Dissolution Slowly add isochroman-1-one (1.0 eq) to the cold sulfuric acid in small portions.

  • Validation Checkpoint: The solution must become completely homogeneous and pale yellow. Exothermic dissolution must be paced to keep the internal temperature strictly below 5°C to prevent premature ring decomposition.

Step 3: Nitronium Generation & Addition Finely powder KNO3​ (1.1 eq). Add the KNO3​ to the reaction mixture in small portions over 60 minutes.

  • Causality: Solid KNO3​ dissolves slowly in H2​SO4​ , ensuring a low, steady-state concentration of NO2+​ . This minimizes localized heating and prevents over-nitration (formation of 5,7-dinitroisochroman-1-one).

Step 4: Reaction Maturation Stir the mixture at 0°C to 5°C for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Eluent: Hexanes/EtOAc 3:1). The starting material spot ( Rf​≈0.5 ) should disappear, replaced by two closely eluting spots representing the 5-nitro and 7-nitro isomers ( Rf​≈0.3−0.4 ).

Step 5: Reverse Quenching (Critical Step) Pour the reaction mixture carefully into a vigorously stirred beaker containing crushed ice (10 volumes relative to acid).

  • Validation Checkpoint: The internal temperature of the quench bath must not exceed 5°C. If the ice melts too rapidly, pause the addition and add more ice. Failure here results in lactone hydrolysis.

Step 6: Isolation & Purification Extract the aqueous suspension immediately with Dichloromethane ( 3×5 volumes). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase is slightly basic (pH 8), then wash with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Pro-Tip: The isomers can be separated via column chromatography, but selective recrystallization from hot ethanol is highly effective at scale; the 7-nitro isomer often crystallizes first, leaving the mother liquor enriched with the desired 5-nitroisochroman-1-one.

References

  • Kras inhibitors (Patent WO2023183585A1). Details the preparation of functionalized isobenzofuranones and isochroman-1-one derivatives, including nitration conditions for heterocyclic drug scaffolds.
  • Studies on Comprehensive Total Synthesis of Natural and Pseudo-Natural Products for Drug Discovery . J-Stage. Discusses the synthesis of eurotiumides and the sequential nitration of the 4-methoxy-isochroman-1-one skeleton. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Performance of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one with other notable nitroaromatic compounds. While direct comparative experimental data for 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is emerging, this document synthesizes existing data on related structures and well-characterized nitroaromatics to provide a predictive analysis of its performance. We delve into the synthesis, chemical properties, biological activities, and mechanisms of action, supported by established experimental protocols.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a cornerstone in medicinal chemistry and industrial applications.[1] The strong electron-withdrawing nature of the nitro group significantly influences the chemical and biological properties of these molecules, making them valuable pharmacophores.[1] Their utility spans a wide range of applications, from explosives and dyes to pharmaceuticals with antibacterial, antiprotozoal, and anticancer properties.

The biological activity of many nitroaromatic drugs is contingent on the reductive bioactivation of the nitro group, a process often mediated by nitroreductase enzymes found in anaerobic bacteria and hypoxic tumor cells.[1][2] This selective activation in low-oxygen environments forms the basis for their targeted therapeutic effects.

This guide focuses on 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, a derivative of the benzopyranone scaffold which is present in many biologically active natural products.[3] We will compare its projected performance against other well-studied nitroaromatic compounds like dinitrotoluenes and nitrofurans.

Synthesis and Chemical Properties

The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through a multi-step process starting from a substituted benzopyranone. While a specific protocol for the 5-nitro derivative is not extensively documented, a plausible synthetic route can be extrapolated from the synthesis of other 5-substituted benzopyran derivatives.[4][5]

Proposed Synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

A potential synthetic pathway involves the nitration of a suitable 3,4-dihydro-1H-2-benzopyran-1-one precursor. A general method for the nitration of aromatic compounds involves the use of a mixture of nitric acid and sulfuric acid.[6]

Experimental Protocol: Nitration of 3,4-dihydro-1H-2-benzopyran-1-one

  • Reaction Setup: To a solution of 3,4-dihydro-1H-2-benzopyran-1-one in concentrated sulfuric acid, cooled to 0 °C in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise with constant stirring.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one.

A 3,4-dihydro-1H-2-benzopyran-1-one C 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one A->C Nitration B HNO3, H2SO4

Caption: Proposed synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one.

Comparative Chemical Properties

The introduction of a nitro group at the 5-position of the 3,4-dihydro-1H-2-benzopyran-1-one scaffold is expected to significantly alter its electronic properties. The nitro group is a strong electron-withdrawing group, which will decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and influencing its interactions with biological targets.

Property3,4-dihydro-1H-2-benzopyran-1-one5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (Predicted)2,4-Dinitrotoluene
Molecular Formula C9H8O2C9H7NO4C7H6N2O4
Molecular Weight 148.16 g/mol 193.15 g/mol 182.13 g/mol
LogP (Predicted) 1.51.81.98
pKa (Predicted) Not applicableNot applicableNot applicable

Comparative Biological Activity

The biological activity of nitroaromatic compounds is heavily influenced by the nature and position of substituents on the aromatic ring. While direct comparative data for 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is limited, we can infer its potential activity based on studies of similar compounds.

Cytotoxicity

Nitroaromatic compounds are known to exhibit cytotoxicity, particularly against cancer cells in hypoxic environments.[7] The cytotoxicity is generally attributed to the formation of reactive nitroso and hydroxylamino intermediates upon reduction of the nitro group.[1]

Comparative Cytotoxicity of Nitroaromatic Compounds

CompoundCell LineIC50 (µM)Reference
Benzopyranone Derivatives
Compound 5 (diethylaminoethoxy derivative)A549 (Lung Carcinoma)7.08[8]
Compound 6 (dimethylaminoethoxy derivative)A549 (Lung Carcinoma)5.0[8]
Compound 9 (pyrrolidinylethoxyl derivative)A549 (Lung Carcinoma)5.83[8]
Dinitrophenyl Derivatives of 5-Fluorouracil
3-(2,4-Dinitrobenzyl)-5-fluoropyrimidine-2,4(1H,3H)-dioneHT-29 (Colon Carcinoma)>100 (aerobic), 55 (hypoxic)[7]
3-(2,4-Dinitrobenzoyl)-5-fluoropyrimidine-2,4(1H,3H)-dioneHT-29 (Colon Carcinoma)85 (aerobic), 25 (hypoxic)[7]

Based on the data for other benzopyranone derivatives, it is plausible that 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one will exhibit cytotoxic activity. The presence of the nitro group suggests potential for enhanced cytotoxicity under hypoxic conditions, similar to other nitroaromatic compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

A Seed Cells B Add Nitroaromatic Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance (570nm) F->G

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity

Nitroaromatic compounds, particularly nitrofurans and nitroimidazoles, are well-established antimicrobial agents.[2] Their mechanism of action involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals.[1]

Comparative Antimicrobial Activity of Nitroaromatic Compounds (MIC in µg/mL)

CompoundS. aureusE. coliReference
5-Nitrofuran Derivatives
Nitrofurantoin2-1616-64[2]
Novel 5-nitrofuran derivative0.5-24-16[2]
4-Heteroarylamino-3-nitro-2H-[4]-benzopyran-2-ones
Compound 4a+++
Compound 4c+++
Compound 4b+++
Compound 4d+++

Note: ++ indicates emphatic activity, + indicates considerable activity.

Given the structural similarity to other biologically active nitro-benzopyranones, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is predicted to possess antimicrobial properties. Its efficacy will likely depend on its ability to be activated by bacterial nitroreductases.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

The primary mechanism of action for the biological activity of nitroaromatic compounds is their reductive bioactivation.[1]

cluster_cell Bacterial or Hypoxic Cancer Cell A Nitroaromatic Compound (Prodrug) C Reactive Nitroso & Hydroxylamino Intermediates A->C Reduction B Nitroreductase (NTR) D DNA Damage C->D E Protein Damage C->E F Lipid Peroxidation C->F G Cell Death D->G E->G F->G

Caption: General mechanism of action for nitroaromatic compounds.

This process, catalyzed by nitroreductase enzymes, converts the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamino derivatives.[1] These intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[1]

For 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one, it is hypothesized that its biological effects will follow this established pathway. The benzopyranone core may influence the compound's uptake, distribution, and interaction with the active site of nitroreductases, thereby modulating its overall potency and selectivity.

Conclusion

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related nitroaromatic and benzopyranone compounds, it is anticipated to exhibit significant cytotoxicity against cancer cells, particularly under hypoxic conditions, and possess antimicrobial activity. Its mechanism of action is likely to proceed through the reductive bioactivation of the nitro group, a hallmark of this class of compounds.

Further experimental validation is crucial to definitively characterize the biological profile of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one and to directly compare its performance against other nitroaromatic compounds. The protocols and comparative data presented in this guide provide a solid foundation for researchers to undertake such investigations and to unlock the full therapeutic potential of this intriguing molecule.

References

  • Besson, T., et al. (2001). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. Journal of Pharmacy and Pharmacology, 53(7), 959-68.
  • BenchChem. (2025).
  • Abdel-Wahab, B. F., et al. (2000). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of Medicinal Chemistry, 43(15), 2884-2891.
  • Boyd, M. R., et al. (1995). The chemistry of N-substituted 3-amino-1H-2-benzopyran-1-ones and 5-amino-2,3-dihydrofuran-2-ones. Ene-type reactions involving transfer of acyl groups. X-Ray crystal structure of cis-3,4-dihydro-4-morpholinocarbonyl-3. Journal of the Chemical Society, Perkin Transactions 1, (13), 1673-1683.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Gudipati, R., et al. (2021). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Pharmaceuticals, 14(7), 675.
  • Shirazi, A. N., et al. (2012). Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 6.
  • Khan, I., et al. (2014). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research, 34(11), 6357-6362.
  • Ismaili, L., et al. (2006). Synthesis and antibacterial activity of 2H-[4]-benzopyran-2-one derivatives. Comparison with streptomycin. Il Farmaco, 61(10), 849-853.

  • Xheki, A., et al. (2016). Synthesis of Some New Heteroarylamino-3-Nitro-2H-[4]- Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences, 22(1), 1-9.

  • Baschieri, A., et al. (2021). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Antioxidants, 10(8), 1218.
  • BenchChem. (2025).
  • Meng, J., et al. (2016). Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms. Frontiers in Microbiology, 7, 1199.
  • El-Gazzar, M. G., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428.
  • Black, D. StC., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4252.
  • IntechOpen. (2024). Cytotoxicity Is the Key Test for In Vitro Toxicity.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles.
  • Raji, M., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 26(7), 2425-2433.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Sharma, V., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews, 44(5), 2035-2077.

Sources

Comparative Guide: 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one vs. Mitonafide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncology and antimicrobial drug development, nitro-aromatic compounds present a paradox of high potency and challenging toxicity. As a Senior Application Scientist, I frequently evaluate the structural foundations that dictate a molecule's clinical viability. This guide provides an in-depth comparative analysis between Mitonafide —a fully developed, planar naphthalimide derivative—and 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one (5-nitroisochroman-1-one)—a highly tunable, non-planar chemical scaffold. By dissecting their structural mechanics, biological targets, and experimental workflows, we reveal why modern drug design is shifting away from non-selective DNA intercalators toward modular, target-specific scaffolds.

Structural Profiling & Mechanistic Causality

The fundamental difference in the biological behavior of these two compounds stems directly from their stereochemistry and electron distribution.

Mitonafide: The Planar Intercalator

Mitonafide (5-nitro-2-(2-dimethylaminoethyl)benzo[de]isoquinoline-1,3-dione) is a classic cytostatic agent[1]. Its core features a highly conjugated, planar naphthalimide ring system.

  • Causality of Action: The extreme planarity allows the molecule to seamlessly intercalate between successive base pairs of double-stranded DNA[2].

  • Secondary Anchoring: The basic dimethylaminoethyl side chain carries a positive charge at physiological pH, electrostatically anchoring to the DNA phosphate backbone. This deformation of DNA prevents proper uncoiling, effectively inhibiting Topoisomerase II and halting DNA/RNA synthesis[1][2].

  • Clinical Downfall: While highly effective at inhibiting cellular proliferation, this non-selective mechanism led to severe myelotoxicity in Phase II clinical trials for non-small cell lung cancer (NSCLC) and colorectal cancer, ultimately halting its clinical progression.

5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one: The Modular Scaffold

In contrast, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one features a partially saturated benzopyran derivative where the pyran ring is reduced at the 3,4-position[3].

  • Causality of Action: The sp3-hybridized carbons at the 3 and 4 positions break the molecule's overall planarity. Because it cannot easily intercalate into DNA, it avoids the non-selective genotoxicity inherent to Mitonafide.

  • Electronic Activation: The nitro (-NO₂) group at position 5 exerts a strong electron-withdrawing effect, activating the scaffold for precise functionalization (e.g., Friedel-Crafts acylation to introduce indole moieties at position 3)[3]. This allows researchers to build complex, target-specific pharmacophores rather than relying on brute-force DNA intercalation.

Mechanistic_Comparison Mito Mitonafide (Planar Naphthalimide) DNA Strong DNA Intercalation Mito->DNA Intercalates dsDNA Iso 5-Nitroisochroman-1-one (Non-planar Scaffold) Deriv Modular Derivatization (e.g., Indole substitution) Iso->Deriv Electrophilic substitution Topo Topoisomerase II Inhibition DNA->Topo Blocks religation Tox Severe Myelotoxicity (Phase II Failure) Topo->Tox Non-selective damage Target Target-Specific Binding Deriv->Target Tunable pharmacophore Safe Improved Safety Profile Target->Safe Reduced off-target toxicity

Mechanistic divergence between Mitonafide's direct DNA intercalation and the modular isochromanone.

Comparative Performance Data

Beyond eukaryotic Topoisomerase II, Mitonafide has demonstrated specialized antimicrobial properties, such as inhibiting Mycobacterium tuberculosis NAD+-dependent DNA ligase A at 50 µM[4][5], and targeting leishmanial nuclear topoisomerase II[6]. The 5-nitroisochromanone scaffold, when functionalized, shows varied IC50s depending on the specific 3-position substituents.

Table 1: Physicochemical and Biological Profiling
Feature / MetricMitonafide (NSC 300288)5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one
Molecular Weight 313.31 g/mol [2]193.16 g/mol
Structural Topology Highly planar (conjugated naphthalimide)Non-planar (saturated 3,4-pyran ring)[3]
Primary Mechanism DNA Intercalation / Topo II Inhibition[1]Precursor for target-specific binding
M. tb Ligase A Inhibition IC50 ≈ 50 µM[4][5]N/A (Requires derivatization)
Tubercle Bacilli MIC Active at 15 µM[5]N/A (Requires derivatization)
Clinical Status Failed Phase II (Myelotoxicity)Preclinical Scaffold / Building Block

Self-Validating Experimental Protocols

To objectively evaluate these compounds, experimental systems must be internally controlled. Below are the field-proven methodologies used to validate the mechanistic claims of both molecules.

Protocol A: Topoisomerase II Relaxation Assay (Mitonafide Evaluation)

Rationale: This assay validates Mitonafide's ability to inhibit Topo II by visualizing the transition of supercoiled DNA to relaxed DNA.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 µg of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase IIα, and 1 mM ATP in a standard relaxation buffer (50 mM Tris-HCl, pH 7.5, 120 mM KCl, 10 mM MgCl2).

  • Compound Introduction: Add Mitonafide dissolved in DMSO at titrating concentrations (1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, incubating for an additional 15 minutes to digest the trapped Topo II enzyme.

  • Electrophoretic Resolution: Load the samples onto a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts). Run at 5 V/cm for 2 hours.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Validation: Mitonafide will manifest as a retention of the fast-migrating supercoiled DNA band, indicating inhibition of the relaxation process.

Protocol B: Scaffold Derivatization & Cytotoxicity Screening (Isochromanone Evaluation)

Rationale: To prove that the 5-nitroisochromanone scaffold can yield safer bioactive compounds, derivatives must be synthesized and screened against human cell lines (e.g., HT-29 colon adenocarcinoma)[1].

  • Synthesis (Fischer Indole Cyclization): React 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one with a specific hydrazine derivative in the presence of boron trifluoride etherate (BF₃·OEt₂) to yield a 3-substituted indole derivative[3].

  • Purification: Isolate the product via flash column chromatography and confirm the structure using 1H-NMR and LC-MS.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Treat the cells with the synthesized derivative at concentrations ranging from 0.1 µM to 100 µM for 48 hours. Include Mitonafide as a positive toxicity control.

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read the absorbance at 570 nm to calculate the IC50.

Experimental_Workflow Comp Compound Preparation Assay In Vitro Assays (Topo II & HT-29) Comp->Assay 1-100 µM Read Readout (Gel & MTT) Assay->Read 30min - 48h Data IC50 / MIC Analysis Read->Data Quantification

Step-by-step experimental workflow for evaluating Topo II inhibition and cellular cytotoxicity.

Conclusion

While Mitonafide provides a powerful example of how planar nitro-aromatics can disrupt fundamental cellular processes like DNA replication, its clinical failure underscores the necessity of target specificity. By utilizing 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one as a foundational building block, researchers can harness the electronic benefits of the nitro group while leveraging the non-planar isochromanone core to build highly specific, less toxic therapeutic agents[3].

References

  • PubChem - NIH. "Mitonafide | C16H15N3O4 | CID 327044". Available at:[Link]

  • NCATS Inxight Drugs. "MITONAFIDE". Available at:[Link]

  • ASM Journals. "Effect of mitonafide analogs on topoisomerase II of Leishmania chagasi". Available at:[Link]

  • MDPI Molecules. "Molecules, Volume 22, Issue 1 (January 2017) – 185 articles". Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.